Technical Documentation Center

N-(2-bromophenyl)-3,3-diphenylpropanamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(2-bromophenyl)-3,3-diphenylpropanamide
  • CAS: 349439-57-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of N-(2-bromophenyl)-3,3-diphenylpropanamide

Abstract This technical guide provides a comprehensive overview of the synthesis of N-(2-bromophenyl)-3,3-diphenylpropanamide, a molecule of interest in medicinal chemistry and materials science. This document outlines a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(2-bromophenyl)-3,3-diphenylpropanamide, a molecule of interest in medicinal chemistry and materials science. This document outlines a reliable and efficient two-step synthetic pathway, commencing with the synthesis of the key intermediate, 3,3-diphenylpropanoic acid, followed by its coupling with 2-bromoaniline to yield the target amide. The rationale behind the selection of synthetic strategies, reagents, and reaction conditions is discussed in detail, providing researchers with the necessary insights for successful implementation. This guide includes detailed experimental protocols, data presentation in tabular format, and visual representations of the workflow and reaction mechanism to ensure clarity and reproducibility.

Introduction: Significance of N-(2-bromophenyl)-3,3-diphenylpropanamide

N-(2-bromophenyl)-3,3-diphenylpropanamide and its structural analogs are emerging as important scaffolds in drug discovery and development. The presence of the diphenyl moiety, a bromophenyl group, and an amide linkage provides a unique three-dimensional structure that can interact with various biological targets. While specific applications are still under investigation, related compounds have shown potential as intermediates in the synthesis of pharmaceuticals. This guide aims to provide a robust and well-documented synthetic route to facilitate further research into the properties and potential applications of this compound class.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, N-(2-bromophenyl)-3,3-diphenylpropanamide, points to a straightforward disconnection at the amide bond. This suggests a synthetic strategy based on the coupling of 3,3-diphenylpropanoic acid and 2-bromoaniline. This approach is advantageous due to the commercial availability and relative stability of the starting materials.

G Target N-(2-bromophenyl)-3,3-diphenylpropanamide Intermediates 3,3-Diphenylpropanoic Acid + 2-Bromoaniline Target->Intermediates Amide Disconnection Starting_Materials Diphenylmethane + Cinnamic Acid / Benzene Intermediates->Starting_Materials Carboxylic Acid Synthesis

Caption: Retrosynthetic analysis of N-(2-bromophenyl)-3,3-diphenylpropanamide.

The synthesis will therefore be presented in two primary stages:

  • Part A: Synthesis of 3,3-Diphenylpropanoic Acid

  • Part B: Amide Coupling to form N-(2-bromophenyl)-3,3-diphenylpropanamide

Part A: Synthesis of 3,3-Diphenylpropanoic Acid

The preparation of 3,3-diphenylpropanoic acid is a critical first step. Several methods have been reported for its synthesis. A common and effective method involves the Friedel-Crafts reaction of benzene with cinnamic acid.[1]

Reaction Mechanism

The reaction proceeds via an electrophilic addition of a carbocation, generated from cinnamic acid in the presence of a Lewis acid catalyst, to the benzene ring.

G cluster_0 Mechanism of 3,3-Diphenylpropanoic Acid Synthesis Cinnamic_Acid Cinnamic Acid Carbocation Carbocation Intermediate Cinnamic_Acid->Carbocation + Lewis Acid Benzene Benzene Benzene->Carbocation Electrophilic Attack Lewis_Acid Lewis Acid (e.g., AlCl3) Product 3,3-Diphenylpropanoic Acid Carbocation->Product Deprotonation

Caption: Simplified mechanism for the synthesis of 3,3-diphenylpropanoic acid.

Experimental Protocol

Materials:

  • Cinnamic acid

  • Benzene (use with extreme caution in a well-ventilated fume hood)

  • Anhydrous aluminum chloride (AlCl₃)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place anhydrous aluminum chloride in an excess of dry benzene.

  • Slowly add a solution of cinnamic acid in benzene from the dropping funnel with constant stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.[1]

  • Cool the mixture to room temperature and pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with a dilute solution of sodium hydroxide to extract the carboxylic acid as its sodium salt.

  • Acidify the alkaline aqueous layer with concentrated hydrochloric acid to precipitate the 3,3-diphenylpropanoic acid.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3,3-diphenylpropanoic acid.

Data and Expected Yield
Reactant/ProductMolar Mass ( g/mol )AmountMolesYield (%)
Cinnamic Acid148.16(Specify)(Calculate)-
Benzene78.11(Specify)(Calculate)-
AlCl₃133.34(Specify)(Calculate)-
3,3-Diphenylpropanoic Acid226.27(Measure)(Calculate)(Calculate)

Note: Yields can vary depending on the reaction scale and purity of reagents. A typical yield for this reaction is in the range of 70-85%.

Part B: Synthesis of N-(2-bromophenyl)-3,3-diphenylpropanamide

The final step involves the formation of an amide bond between 3,3-diphenylpropanoic acid and 2-bromoaniline. Direct condensation of a carboxylic acid and an amine is generally inefficient and requires high temperatures. Therefore, activation of the carboxylic acid is necessary.[2] A common and effective method is to convert the carboxylic acid into an acyl chloride, which then readily reacts with the amine.

Reaction Workflow

G cluster_1 Amide Synthesis Workflow Carboxylic_Acid 3,3-Diphenylpropanoic Acid Acyl_Chloride_Formation Acyl Chloride Formation (e.g., with SOCl₂) Carboxylic_Acid->Acyl_Chloride_Formation Acyl_Chloride 3,3-Diphenylpropanoyl Chloride Acyl_Chloride_Formation->Acyl_Chloride Amidation Amidation Reaction Acyl_Chloride->Amidation Amine 2-Bromoaniline Amine->Amidation Product N-(2-bromophenyl)-3,3-diphenylpropanamide Amidation->Product Purification Purification (Recrystallization) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Workflow for the synthesis of N-(2-bromophenyl)-3,3-diphenylpropanamide.

Experimental Protocol

Materials:

  • 3,3-Diphenylpropanoic acid

  • Thionyl chloride (SOCl₂)

  • 2-Bromoaniline

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Formation of 3,3-Diphenylpropanoyl Chloride

  • In a round-bottom flask, suspend 3,3-diphenylpropanoic acid in an excess of thionyl chloride.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude 3,3-diphenylpropanoyl chloride, which can be used in the next step without further purification.

Step 2: Amidation

  • Dissolve the crude 3,3-diphenylpropanoyl chloride in anhydrous dichloromethane.

  • In a separate flask, dissolve 2-bromoaniline and a slight excess of triethylamine (or pyridine) in anhydrous dichloromethane.

  • Cool the amine solution in an ice bath and slowly add the acyl chloride solution dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude N-(2-bromophenyl)-3,3-diphenylpropanamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a pure crystalline solid.[3]

Data and Expected Yield
Reactant/ProductMolar Mass ( g/mol )AmountMolesYield (%)
3,3-Diphenylpropanoic Acid226.27(Specify)(Calculate)-
2-Bromoaniline172.03(Specify)(Calculate)-
N-(2-bromophenyl)-3,3-diphenylpropanamide380.28(Measure)(Calculate)(Calculate)

Note: Amidation reactions of this type typically proceed with high yields, often exceeding 80-90%, provided the starting materials are pure and the reaction is carried out under anhydrous conditions.

Characterization

The identity and purity of the synthesized N-(2-bromophenyl)-3,3-diphenylpropanamide should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl and N-H stretching frequencies.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of the final product.

Safety Considerations

  • Benzene is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood.

  • Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. It should be handled in a fume hood, and appropriate personal protective equipment (PPE) should be worn.

  • 2-Bromoaniline is toxic and an irritant. Avoid inhalation and skin contact.

  • Aluminum chloride is a corrosive solid that reacts with moisture. Handle in a dry environment.

  • Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, should be followed at all times.

Conclusion

This technical guide has detailed a reliable and well-established two-step synthesis for N-(2-bromophenyl)-3,3-diphenylpropanamide. By following the outlined protocols and adhering to the safety precautions, researchers can confidently synthesize this valuable compound for further investigation in various scientific disciplines. The provided rationale for the chosen synthetic route and experimental conditions offers a solid foundation for potential optimization and adaptation for the synthesis of related analogs.

References

  • Kubiak, R., & Spychała, J. (2018). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Molecules, 23(11), 2817. [Link]

  • Google Patents. (2012). CN102643168B - Method for preparing 3, 3- diphenyl propanol.
  • Ishikawa, T., et al. (2010). Ecological Base-Conditioned Preparation of Dipeptides Using Unprotected α-Amino Acids Containing Hydrophilic Side Chains. ResearchGate. [Link]

  • Lundgren, R. J., & Stradiotto, M. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. Diva-Portal.org. [Link]

Sources

Exploratory

An In-depth Technical Guide to N-(2-bromophenyl)-3,3-diphenylpropanamide

For Researchers, Scientists, and Drug Development Professionals Foreword This guide serves as a comprehensive technical resource on the chemical compound N-(2-bromophenyl)-3,3-diphenylpropanamide. It is intended for an a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide serves as a comprehensive technical resource on the chemical compound N-(2-bromophenyl)-3,3-diphenylpropanamide. It is intended for an audience with a strong background in chemistry and pharmacology, including researchers, scientists, and professionals involved in drug discovery and development. This document provides a detailed overview of the compound's molecular characteristics, synthesis, characterization, and potential applications, with a focus on providing practical, field-proven insights.

Introduction

N-(2-bromophenyl)-3,3-diphenylpropanamide is a synthetic organic compound belonging to the class of propanamides. Its structure, featuring a brominated phenyl ring and two phenyl substituents on the propyl chain, suggests potential for diverse chemical interactions and biological activities. Propanamide derivatives are a well-established class of compounds with a broad spectrum of applications in medicinal chemistry, including but not limited to their use as intermediates in the synthesis of pharmaceuticals. The presence of the bromine atom and the diphenyl moiety are key structural features that can influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties dictate its behavior in various chemical and biological systems.

Molecular Structure and Weight

The chemical formula for N-(2-bromophenyl)-3,3-diphenylpropanamide is C₂₁H₁₈BrNO. Based on this formula, the theoretical molecular weight can be calculated.

PropertyValue
Chemical Formula C₂₁H₁₈BrNO
Calculated Molecular Weight 392.28 g/mol
Monoisotopic Mass 391.0572 g/mol

Table 1: Calculated Molecular Weights

The precise determination of molecular weight is critical for stoichiometric calculations in synthesis and for confirmation of the compound's identity via mass spectrometry.

Molecular structure of N-(2-bromophenyl)-3,3-diphenylpropanamide.

Predicted Physicochemical Properties
PropertyPredicted ValueSource
Melting Point ~65-70 °C[1]
Boiling Point 473.2±38.0 °C[1]
Solubility More soluble in some organic solvents, such as chloroform and methanol.[1]

Table 2: Predicted Physicochemical Properties of a related compound, N-(4-bromophenyl)-3-phenylpropanamide. These values are for a structural isomer and should be considered as estimates for the target compound.

Synthesis and Characterization

The synthesis of N-(2-bromophenyl)-3,3-diphenylpropanamide can be achieved through standard amide bond formation reactions. A plausible synthetic route involves the acylation of 2-bromoaniline with 3,3-diphenylpropanoyl chloride.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products 3_3_diphenylpropanoic_acid 3,3-Diphenylpropanoic Acid Acyl_Chloride_Formation Acyl Chloride Formation 3_3_diphenylpropanoic_acid->Acyl_Chloride_Formation 1. 2_bromoaniline 2-Bromoaniline Amidation Amidation Reaction 2_bromoaniline->Amidation 2. Thionyl_Chloride SOCl₂ or Oxalyl Chloride Thionyl_Chloride->Acyl_Chloride_Formation Base Base (e.g., Triethylamine, Pyridine) Base->Amidation Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Amidation Target_Compound N-(2-bromophenyl)-3,3-diphenylpropanamide Acyl_Chloride_Formation->Amidation 3,3-Diphenylpropanoyl chloride Amidation->Target_Compound

A plausible synthetic workflow for N-(2-bromophenyl)-3,3-diphenylpropanamide.

General Synthesis Protocol
  • Acid Chloride Formation: 3,3-Diphenylpropanoic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an anhydrous solvent to form 3,3-diphenylpropanoyl chloride. The reaction is typically performed under reflux or at room temperature.

  • Amidation: The resulting acyl chloride is then reacted with 2-bromoaniline in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. This reaction is usually carried out in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at reduced temperatures (e.g., 0 °C) to control the reaction rate.

  • Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The crude product is then purified by recrystallization or column chromatography to yield the pure N-(2-bromophenyl)-3,3-diphenylpropanamide.

Characterization Techniques

The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, the methine proton, and the methylene protons of the propanamide chain. The carbon NMR would similarly provide distinct signals for each carbon atom in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks would include the N-H stretching vibration (around 3300 cm⁻¹), the C=O stretching of the amide group (around 1650 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight, as well as isotopic peaks due to the presence of the bromine atom.

  • Elemental Analysis: Combustion analysis can be performed to determine the elemental composition (C, H, N) of the compound, which should be in agreement with the calculated values for the proposed formula.

Potential Applications and Biological Activity

While specific biological activities of N-(2-bromophenyl)-3,3-diphenylpropanamide are not extensively documented in publicly available literature, the structural motifs present in the molecule suggest several areas of potential therapeutic interest. Phenylpropanoid derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.

The presence of the diphenyl moiety may confer some affinity for receptors or enzymes with hydrophobic binding pockets. Furthermore, related propanamide structures have been investigated for various therapeutic applications. For instance, some N-phenylpropanamide derivatives have been explored as potential anticonvulsant agents.[2] Others have been studied as inhibitors of butyrylcholinesterase (BChE), a target for the treatment of Alzheimer's disease.[3]

The investigation of N-(2-bromophenyl)-3,3-diphenylpropanamide as a potential anticancer agent could be a promising research avenue, as some chalcone derivatives with a 1,3-diphenylpropane scaffold have shown cytotoxic effects on cancer cell lines.[4]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

It is crucial to consult a comprehensive safety data sheet for a closely related compound if one for the specific target molecule is unavailable and to perform a thorough risk assessment before commencing any experimental work.

Conclusion

N-(2-bromophenyl)-3,3-diphenylpropanamide is a compound with a molecular structure that suggests potential for interesting chemical and biological properties. This guide has provided a comprehensive overview of its calculated molecular weight, a plausible synthetic route, and the necessary characterization techniques for its identification and purification. While specific experimental data and biological activity studies are limited in the public domain, the information presented here, based on related compounds, provides a solid foundation for researchers and scientists to build upon. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential in medicinal chemistry and drug development.

References

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024). Journal of Young Pharmacists. [Link]

  • Chemical Properties of Propanamide, N-(4-bromophenyl)-2,2,3,3,3-pentafluoro-. Cheméo. [Link]

  • N-(4-bromophenyl)-3-phenylpropanamide. ChemBK. [Link]

  • 2-Amino-3-(3-bromophenyl)propanamide. PubChem. [Link]

  • Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. PubMed Central. [Link]

  • FT-IR spectra of N-phenylpropanamide. ResearchGate. [Link]

  • Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. PubMed Central. [Link]

  • Simple phenylpropanoids: recent advances in biological activities, biosynthetic pathways, and microbial production. RSC Publishing. [Link]

  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI. [Link]

  • Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. PubMed. [Link]

  • Supplementary Material. The Royal Society of Chemistry. [Link]

  • Route Exploration and Synthesis of The Reported Pyridone-Based PDI Inhibitor STK076545. e-Publications@Marquette. [Link]

  • Biological activity of some novel synthesized 2-(4-methylbenzenesulphonamido) pentanedioic acid bis amide derivatives: In vitro and in vivo antineoplastic activity. ResearchGate. [Link]

  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [Link]

  • 2-bromo-2-methyl-N-phenylpropanamide. AMERICAN ELEMENTS. [Link]

  • N-(3-bromophenyl)prop-2-enamide. PubChem. [Link]

Sources

Foundational

mechanism of action for substituted propanamides

An In-depth Technical Guide to the Mechanism of Action of Substituted Propanamides Executive Summary Substituted propanamides represent a versatile class of chemical compounds with a broad spectrum of pharmacological act...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action of Substituted Propanamides

Executive Summary

Substituted propanamides represent a versatile class of chemical compounds with a broad spectrum of pharmacological activities. This guide provides a comprehensive technical overview of their primary mechanisms of action, tailored for researchers, scientists, and drug development professionals. While classically known for their role as local anesthetics and antiarrhythmic agents through the blockade of voltage-gated sodium channels, the therapeutic landscape of this scaffold has expanded significantly. This document delves into the core principles of their interaction with ion channels, explores their emerging roles as receptor antagonists, enzyme inhibitors, and selective androgen receptor degraders (SARDs), and outlines the experimental methodologies crucial for elucidating these mechanisms. By synthesizing technical data with field-proven insights, this guide aims to provide a foundational understanding of the structure-activity relationships and the causality behind the experimental choices that drive the development of novel propanamide-based therapeutics.

The Substituted Propanamide Scaffold: A Foundation for Diverse Pharmacology

Core Chemical Structure

The substituted propanamide scaffold is characterized by a central propanamide core. The versatility of this class arises from the extensive possibilities for chemical modification at various positions. These modifications critically influence the molecule's physicochemical properties, such as lipophilicity and pKa, which in turn dictate its pharmacokinetic profile and primary mechanism of action.

A generalized structure consists of three key domains: an aromatic ring, a linker chain (often containing the amide group), and a terminal amino group. Each of these can be modified to optimize activity for a specific biological target.

G cluster_0 Substituted Propanamide General Structure A Aromatic Ring (Lipophilic Moiety) B Linker Chain (Amide Group) A->B Covalent Bond R1 R1 Substituents A->R1 Substitution C Amino Group (Hydrophilic Moiety) B->C Covalent Bond R2 R2 Substituents C->R2 Substitution

Caption: Generalized structure of substituted propanamides.

A Broad Therapeutic Landscape

The chemical diversity of substituted propanamides has led to their application across a wide range of therapeutic areas. These include:

  • Local Anesthesia: Reversible blockade of nerve impulses (e.g., Lidocaine).[1][2]

  • Cardiac Arrhythmias: Regulation of abnormal heart rhythms (e.g., Procainamide, Flecainide).[3][4][5][6][7]

  • Central Nervous System Disorders: Modulation of neurotransmitter systems, such as in the treatment of dysthymia and the negative symptoms of schizophrenia with related substituted benzamides.[8][9]

  • Analgesia: Targeting pain pathways beyond sodium channel blockade, such as TRPV1 antagonism.[10]

  • Inflammation and Metabolic Disease: Some compounds show potential in treating inflammation and diseases related to insulin resistance.[11][12][13]

  • Oncology: Development of novel agents like selective androgen receptor degraders (SARDs) for prostate cancer.[14]

Primary Mechanism: Modulation of Voltage-Gated Sodium Channels (VGSCs)

The most well-established mechanism of action for many clinically significant substituted propanamides is the blockade of voltage-gated sodium channels (VGSCs).[2] These channels are critical for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.[15]

The Role and Structure of VGSCs

VGSCs are transmembrane proteins composed of a large pore-forming alpha subunit and one or more smaller beta subunits.[16][17] The alpha subunit consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[16] The S4 segment acts as the voltage sensor, while the loop between S5 and S6 forms the channel pore.[16] These channels cycle through three main states: resting, open, and inactivated.

G cluster_0 Action Potential & VGSC States AP Resting State Depolarization (Opening) Repolarization (Inactivation) Hyperpolarization Blocker Substituted Propanamide (e.g., Lidocaine) Blocker->AP:f1 Binds to Open State Blocker->AP:f2 Stabilizes Inactivated State

Caption: VGSC states during an action potential and drug interaction.

Mechanism of VGSC Blockade

Substituted propanamides like lidocaine, procainamide, and flecainide exert their effects by physically obstructing the VGSC pore.[2][18][19] The mechanism is state-dependent, meaning the drugs have a higher affinity for the open and inactivated states of the channel than the resting state.[20][21]

  • Access to the Binding Site: The uncharged form of the drug crosses the cell membrane. Once inside the cell, it equilibrates into its charged form.

  • Binding: The charged form of the drug binds to a receptor site within the pore of the VGSC, typically on the S6 segments of domains III and IV.[16]

  • Blockade and Stabilization: This binding physically blocks the influx of sodium ions, preventing depolarization and halting the propagation of the action potential.[2][18] It also stabilizes the channel in the inactivated state, prolonging the refractory period.[20]

This "use-dependent" or "frequency-dependent" block is a key feature; the more frequently a nerve or cardiac cell fires, the more channels are in the open or inactivated state, making the block more pronounced.[6][22] This is why these drugs are particularly effective at suppressing tachyarrhythmias.[6][22]

  • As Local Anesthetics (e.g., Lidocaine): By blocking VGSCs in sensory neurons, these agents prevent pain signals from reaching the brain.[2][18][19]

  • As Antiarrhythmics (e.g., Procainamide, Flecainide): In cardiac tissue, they slow conduction velocity and increase the effective refractory period, which can terminate reentrant arrhythmias.[5][6][23][24] Procainamide is a Class IA antiarrhythmic, prolonging the action potential duration, while flecainide is a Class IC agent, with minimal effect on action potential duration but potent effects on conduction.[3][4][5][6]

Structure-Activity Relationship (SAR) for VGSC Blockade

The efficacy of propanamide-based VGSC blockers is heavily influenced by their chemical structure.[25][26]

  • Aromatic Ring: This lipophilic portion is crucial for partitioning into the cell membrane. Substitutions on this ring can modulate lipid solubility and potency.[1][25] For example, articaine, a local anesthetic, has a thiophene ring which increases its lipid solubility compared to the benzene ring in lidocaine.[27]

  • Amide Linker: The amide bond is more stable to hydrolysis than the ester bond found in older local anesthetics like procaine, leading to a longer duration of action.[21]

  • Amino Group: This hydrophilic, ionizable group is essential for the drug's water solubility and its ability to exist in a charged state to bind to the intracellular receptor site.[1] Tertiary amines generally yield more effective agents.[1]

Table 1: Physicochemical Properties and Clinical Effects of Common Propanamide-Type VGSC Blockers

DrugClasspKaLipid SolubilityOnset of ActionPrimary Use
Lidocaine IB Antiarrhythmic / Amide Anesthetic7.9ModerateRapidLocal Anesthesia, Ventricular Arrhythmias
Procainamide IA Antiarrhythmic9.2LowRapid (IV)Atrial & Ventricular Arrhythmias
Flecainide IC Antiarrhythmic9.3ModerateIntermediateSupraventricular & Ventricular Tachycardias
Key Experimental Protocol: Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold-standard technique for directly measuring the activity of ion channels and assessing the effects of channel-modulating compounds.

Step-by-Step Methodology for Whole-Cell Patch-Clamp:

  • Cell Preparation: Culture a cell line expressing the target VGSC subtype (e.g., HEK293 cells transfected with Nav1.5).

  • Pipette Preparation: Fabricate a glass micropipette with a tip diameter of ~1 µm. Fill the pipette with an internal solution that mimics the intracellular ionic composition and contains the charged form of the test compound.

  • Seal Formation: Using a micromanipulator, carefully bring the pipette tip into contact with the cell membrane. Apply gentle suction to form a high-resistance "giga-seal" (resistance > 1 GΩ) between the pipette and the membrane.

  • Whole-Cell Configuration: Apply a stronger pulse of suction to rupture the patch of membrane under the pipette tip, gaining electrical access to the entire cell interior.

  • Voltage Clamp and Data Acquisition: Clamp the membrane potential at a holding potential (e.g., -80 mV) where most channels are in the resting state. Apply depolarizing voltage steps to elicit sodium currents. Record the resulting currents in the absence (control) and presence of the substituted propanamide.

  • Data Analysis: Analyze the recorded currents to determine the compound's effect on channel kinetics, including the degree of peak current block, and shifts in the voltage-dependence of activation and inactivation.

G cluster_workflow Patch-Clamp Experimental Workflow A Cell Culture (Expressing Target VGSC) B Prepare Micropipette (Internal Solution + Drug) C Form Giga-Seal on Cell Membrane B->C D Rupture Membrane (Whole-Cell Access) C->D E Apply Voltage Protocol & Record Na+ Current D->E F Analyze Data (Block, Kinetics, V-Dependence) E->F

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Diverse Mechanisms Beyond VGSC Blockade

While VGSC modulation is a hallmark of this class, the propanamide scaffold is a privileged structure that can be adapted to interact with other critical biological targets.

Dopamine Receptor Antagonism

Certain substituted benzamides, structurally related to propanamides, are known to act as selective antagonists of dopamine D2 and D3 receptors.[8] This mechanism is responsible for their use as atypical antipsychotics and for treating dysthymia.[8] While the primary examples like amisulpride are benzamides, this highlights the potential for nitrogen-containing aromatic amides to target CNS receptors.[8] Further research into propanamide derivatives has shown that some can also displace ligands from dopamine receptors, suggesting a potential overlap in activity.[28]

TRPV1 Antagonism for Analgesia

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in the detection and transduction of noxious stimuli, including heat and capsaicin. Antagonizing this receptor is a promising strategy for developing novel analgesics. Structure-activity relationship studies have identified 2-(4-methylsulfonylaminophenyl) propanamide derivatives as potent TRPV1 antagonists, demonstrating a mechanism of action completely distinct from VGSC blockade.[10]

Selective Androgen Receptor Degraders (SARDs) in Oncology

In the field of oncology, particularly for castration-resistant prostate cancer (CRPC), targeting the androgen receptor (AR) is a key therapeutic strategy. Novel basic heteromonocyclic propanamide derivatives have been developed as SARDs.[14] These compounds not only act as AR antagonists, inhibiting its transcriptional activity, but also induce the degradation of both full-length and splice-variant forms of the AR.[14] This dual mechanism offers a potential advantage in overcoming resistance to traditional antiandrogen therapies.[14]

Scientific Integrity: Causality and Self-Validation in Experimental Design

To rigorously define the mechanism of action for a novel substituted propanamide, a multi-faceted and self-validating experimental approach is essential.

  • Causality in Experimental Choices: The initial hypothesis, often derived from structural similarity to known compounds, must be tested with specific and targeted assays. For example, if a compound is designed as a VGSC blocker, patch-clamp electrophysiology is the primary functional assay.[29] If the intended target is a receptor, radioligand binding assays should be employed first to demonstrate direct interaction, followed by functional assays (e.g., measuring downstream signaling) to confirm antagonism or agonism.[14]

Conclusion and Future Directions

The substituted propanamide scaffold is a remarkable example of chemical versatility leading to a wide array of pharmacological functions. Their primary mechanism as potent, state-dependent blockers of voltage-gated sodium channels has established them as cornerstone therapies in local anesthesia and the management of cardiac arrhythmias. However, the continued exploration of this chemical space has revealed novel mechanisms, including the antagonism of dopamine and TRPV1 receptors and the targeted degradation of the androgen receptor.

The future of drug development with this scaffold lies in leveraging the detailed understanding of structure-activity relationships to design next-generation molecules with enhanced target selectivity and improved safety profiles. By combining rational drug design with rigorous, multi-assay validation protocols, researchers can continue to unlock the full therapeutic potential of substituted propanamides for a diverse range of human diseases.

References

  • Flecainide - StatPearls - NCBI Bookshelf. (2025, November 28). Retrieved from [Link]

  • The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed. (n.d.). Retrieved from [Link]

  • Antiarrhythmic Medications - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • Procainamide - StatPearls - NCBI Bookshelf. (2023, May 8). Retrieved from [Link]

  • Molecular mechanisms of gating and drug block of sodium channels - PubMed. (n.d.). Retrieved from [Link]

  • 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions - PubMed Central. (n.d.). Retrieved from [Link]

  • Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PubMed Central. (2023, August 3). Retrieved from [Link]

  • Lidocaine - Wikipedia. (n.d.). Retrieved from [Link]

  • Procainamide - Wikipedia. (n.d.). Retrieved from [Link]

  • Flecainide - Wikipedia. (n.d.). Retrieved from [Link]

  • Application of propanamide compound - Google Patents. (n.d.).
  • Structure Activity Relationships - Drug Design Org. (n.d.). Retrieved from [Link]

  • Voltage-Gated Sodium Channels: Structure, Function, Pharmacology, and Clinical Indications | Journal of Medicinal Chemistry. (n.d.). Retrieved from [Link]

  • Structure-activity relationship (SAR) - GARDP Revive. (n.d.). Retrieved from [Link]

  • Local Anesthetics: Review of Pharmacological Considerations - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • procainamide hydrochloride. (n.d.). Retrieved from [Link]

  • Molecular mechanisms of lidocaine - PMC - PubMed Central. (2021, August 17). Retrieved from [Link]

  • Studies on the mechanism of action of substituted benzamide drugs - PubMed. (n.d.). Retrieved from [Link]

  • Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer - PMC. (n.d.). Retrieved from [Link]

  • Voltage-gated sodium channel - Wikipedia. (n.d.). Retrieved from [Link]

  • Lidocaine: Structure & Mechanism of Action - Video - Study.com. (n.d.). Retrieved from [Link]

  • The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Local Anesthetics SAR of Benzoic acid derivatives - YouTube. (2020, November 10). Retrieved from [Link]

  • Understanding Lidocaine: Uses, Side Effects, Dosage, Mechanism Of Action, And Shortage. (2023, July 23). Retrieved from [Link]

  • Physiology, Sodium Channels - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • What are Voltage-gated sodium channels modulators and how do they work? (2024, June 25). Retrieved from [Link]

  • Procainamide | Casebook in Clinical Pharmacokinetics and Drug Dosing - AccessPharmacy. (n.d.). Retrieved from [Link]

  • Clinical Pharmacology of Local Anesthetics - NYSORA. (n.d.). Retrieved from [Link]

  • Pharmacology of local anaesthetics - Deranged Physiology. (2024, October 26). Retrieved from [Link]

Sources

Exploratory

In Silico Analysis of N-(2-bromophenyl)-3,3-diphenylpropanamide Binding to the Androgen Receptor: A Technical Guide

Abstract This technical guide provides a comprehensive, in-depth walkthrough for the in silico modeling of the binding interaction between the small molecule N-(2-bromophenyl)-3,3-diphenylpropanamide and the Androgen Rec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth walkthrough for the in silico modeling of the binding interaction between the small molecule N-(2-bromophenyl)-3,3-diphenylpropanamide and the Androgen Receptor (AR). While the specific biological target of N-(2-bromophenyl)-3,3-diphenylpropanamide is not definitively established in publicly available literature, the AR has been selected as a plausible and illustrative target for this guide based on the known anti-androgenic activities of structurally related propanamide derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and computational biology. It offers a detailed narrative on the principles and practices of molecular docking, molecular dynamics simulations, and binding free energy calculations, emphasizing the rationale behind methodological choices to ensure scientific rigor and reproducibility.

Introduction: The Rationale for In Silico Modeling in Drug Discovery

The journey of a drug from conception to clinic is a long and arduous one, fraught with high attrition rates. In silico modeling has emerged as a powerful and indispensable tool to de-risk and accelerate this process. By simulating the interactions between a potential drug molecule and its biological target at an atomic level, we can predict binding affinities, elucidate mechanisms of action, and guide the rational design of more potent and selective therapeutics.[1][2]

This guide focuses on N-(2-bromophenyl)-3,3-diphenylpropanamide, a compound with a scaffold that has been explored for various biological activities, including anticancer and anti-androgenic effects.[3] Given the established role of the Androgen Receptor (AR) in prostate cancer and the activity of similar propanamide derivatives against it, we will use AR as our target protein to illustrate a complete in silico modeling workflow.[3][4] This workflow will serve as a practical template for researchers investigating the interaction of small molecules with their protein targets.

Our approach is grounded in the principles of scientific integrity, providing not just a "how-to" but a "why" for each step. We will delve into the critical aspects of system preparation, simulation, and analysis, ensuring that the described protocols are robust and self-validating.

The Workflow: A Multi-Stage Approach to Binding Prediction

A reliable in silico prediction of ligand-protein binding is not a single event but a multi-stage process. Each stage builds upon the previous one, progressively refining our understanding of the molecular interactions. The workflow we will follow is outlined below.

G cluster_0 Preparation Phase cluster_1 Simulation Phase cluster_2 Analysis Phase P1 1. Protein Structure Preparation S1 3. Molecular Docking P1->S1 P2 2. Ligand Structure Preparation P2->S1 S2 4. Molecular Dynamics (MD) Simulation S1->S2 Select best pose(s) A1 5. MD Trajectory Analysis S2->A1 A2 6. Binding Free Energy Calculation S2->A2 MD_Workflow Start Docked Protein-Ligand Complex Solvate Solvate with Water Model (e.g., TIP3P) Start->Solvate Neutralize Add Counter-ions to Neutralize System Solvate->Neutralize Equilibrate System Equilibration (NVT and NPT ensembles) Neutralize->Equilibrate Production Production MD Run Equilibrate->Production Analyze Trajectory Analysis Production->Analyze

Caption: A typical workflow for setting up and running a molecular dynamics simulation.

Experimental Protocol: MD Simulation using Desmond

  • System Building:

    • Import the best-ranked docked pose of the N-(2-bromophenyl)-3,3-diphenylpropanamide-AR complex into the Desmond System Builder.

    • Define a simulation box (e.g., orthorhombic) with a suitable buffer distance (e.g., 10 Å) from the protein.

    • Solvate the system with a pre-equilibrated water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system.

  • Equilibration:

    • Perform a multi-stage equilibration protocol. This typically involves a series of short simulations with restraints on the protein and ligand heavy atoms, which are gradually relaxed. This allows the water and ions to equilibrate around the complex without disturbing the initial binding pose.

  • Production Run:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns or longer) under the NPT ensemble (constant number of particles, pressure, and temperature) to mimic physiological conditions.

    • Save the trajectory and energy data at regular intervals (e.g., every 100 ps).

Part III: Analysis - Interpreting the Simulation Data

The raw output of an MD simulation is a trajectory file containing the coordinates of all atoms at each time step. This data needs to be analyzed to extract meaningful biological insights.

MD Trajectory Analysis: Understanding Stability and Interactions

Key Metrics for Analysis:

  • Root Mean Square Deviation (RMSD): This metric measures the deviation of the protein backbone or ligand heavy atoms from their initial positions over time. A stable RMSD plot indicates that the system has reached equilibrium.

  • Root Mean Square Fluctuation (RMSF): This metric identifies the flexible and rigid regions of the protein. High RMSF values for residues in the binding pocket may indicate conformational changes upon ligand binding.

  • Protein-Ligand Interactions: Analyze the persistence of key interactions (e.g., hydrogen bonds, hydrophobic contacts) throughout the simulation. This can reveal which interactions are most critical for binding.

Data Presentation: Summary of Simulation Metrics

MetricSystemAverage ValueStandard DeviationInterpretation
Protein RMSD (Å) AR Backbone1.50.2The protein structure is stable throughout the simulation.
Ligand RMSD (Å) Ligand Heavy Atoms0.80.1The ligand remains stably bound in the active site.
Key H-Bond Occupancy (%) Ligand-ASN705855A persistent hydrogen bond is formed with ASN705.
Binding Free Energy Calculation: Quantifying Affinity

The ultimate goal of these simulations is often to predict the binding affinity of the ligand for the protein. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for estimating the binding free energy.

Experimental Protocol: MM/GBSA Calculation

  • Extract Frames: Extract snapshots of the protein-ligand complex, the protein alone, and the ligand alone from the equilibrated portion of the MD trajectory.

  • Calculate Energy Components: For each snapshot, calculate the following energy terms:

    • ΔE_MM: The change in molecular mechanics energy (van der Waals and electrostatic).

    • ΔG_solv: The change in solvation free energy, which is composed of a polar component (calculated using the Generalized Born model) and a nonpolar component (calculated based on the solvent-accessible surface area).

  • Calculate Binding Free Energy: The binding free energy (ΔG_bind) is calculated as: ΔG_bind = ΔE_MM + ΔG_solv

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of N-(2-bromophenyl)-3,3-diphenylpropanamide binding to the Androgen Receptor. By following these detailed protocols, researchers can gain valuable insights into the molecular basis of protein-ligand interactions, which can inform lead optimization and the design of novel therapeutics.

It is crucial to remember that in silico modeling is a predictive science and its results should ideally be validated by experimental data. Future work could involve the synthesis of N-(2-bromophenyl)-3,3-diphenylpropanamide and its analogs, followed by experimental validation of their binding affinity and biological activity against the Androgen Receptor. The synergy between computational and experimental approaches is paramount for successful drug discovery.

References

  • Urbani, P., Ramunno, A., Filosa, R., Pinto, A., Popolo, A., Bianchino, E., Piotto, S., Saturnino, C., De Prisco, R., Nicolaus, B., & Tommonaro, G. (2008). Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis. Molecules (Basel, Switzerland), 13(4), 749–761. [Link]

  • PubChem. (n.d.). N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-propionamide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanamide, N-(4-bromophenyl)-2,2,3,3,3-pentafluoro-. Retrieved from [Link]

  • Kandasamy, N., & S, S. (2011). Biological activity of some novel synthesized 2-(4-methylbenzenesulphonamido) pentanedioic acid bis amide derivatives: In vitro and in vivo antineoplastic activity. ResearchGate. [Link]

  • Urbani, P., Ramunno, A., Filosa, R., Pinto, A., Popolo, A., Bianchino, E., Piotto, S., Saturnino, C., De Prisco, R., Nicolaus, B., & Tommonaro, G. (2008). Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis. ResearchGate. [Link]

  • Singh, S., & Singh, J. (2022). In Silico Molecular Docking Investigation to Develop Novel N-[4-nitro-2-(trifluoromethyl)phenyl] Amide Derivatives as Potential Therapeutics for Prostate Cancer in Respect to Their Anti-Androgenic Activity Utilizing Advanced CADD Tools. ResearchGate. [Link]

  • Gharehbaghi, K., Grünberger, W., & Jayaram, H. N. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current medicinal chemistry, 9(7), 743–748. [Link]

  • Urbani, P., Ramunno, A., Filosa, R., Pinto, A., Popolo, A., Bianchino, E., Piotto, S., Saturnino, C., De Prisco, R., Nicolaus, B., & Tommonaro, G. (2008). Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis. Molecules (Basel, Switzerland), 13(4), 749–761. [Link]

  • Joshi, A. U., Thompson, J. R., Tota, M. R., Chang, L., Tota, E. A., Luan, C. H., & Rana, T. M. (2013). Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. ACS chemical biology, 8(8), 1649–1656. [Link]

  • Zhang, G., Smith, S. G., & Zhou, M. M. (2023). Targeting bromodomain-containing proteins: research advances of drug discovery. Signal transduction and targeted therapy, 8(1), 193. [Link]

  • Kumar, P., Nicklaus, M. C., & Miller, D. D. (2022). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. Molecules (Basel, Switzerland), 27(19), 6608. [Link]

  • S, S., & K, S. (2023). COMPUTATIONAL DRUG DESIGN AND MOLECULAR DYNAMICS OF PHENYL BENZAMIDE DERIVATIVES AS PARP-1 INHIBITORS FOR BREAST CANCER THERAPY. ResearchGate. [Link]

  • Hernandez-Valdes, D., Rojas-Lima, S., & Gonzalez-Sosa, F. (2024). Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. Molecules (Basel, Switzerland), 29(13), 3020. [Link]

  • A, A., & A, A. (2020). a brief review on recent advancements and biological activities of aryl propionic acid derivatives. ResearchGate. [Link]

  • Gushchin, I., & Gordeliy, V. (2020). Methods and Applications of In Silico Aptamer Design and Modeling. International journal of molecular sciences, 21(22), 8536. [Link]

  • Seth, S., Biswas, A., Banerjee, A., Chattopadhyay, S. K., & Ghosh, S. (1996). Biological Activity of 4-(4-bromophenyl)-thiosemicarbazide. Acta crystallographica. Section C, Crystal structure communications, 52 ( Pt 9), 2377–2379. [Link]

  • Gushchin, I., & Gordeliy, V. (2020). Methods and Applications of In Silico Aptamer Design and Modeling. International journal of molecular sciences, 21(22), 8536. [Link]

  • D'Agostino, V. G., Amaro, M., Paladino, A., D'Ursi, A. M., Rizzuti, B., & Carotenuto, A. (2014). In Silico-Experimental Approach for Drug Design: the Binding Mode of Peptidic and Non Peptidic Inhibitors to Hsp90 N-Terminal Domain. Current computer-aided drug design, 10(2), 177–185. [Link]

  • A, A., & A, A. (2013). Preparation , Investigation , Theoretical study and biological activity of 2-[4-acetyl phnoxy) N-(4-Substitutent Phenyl)] Acetoamide Derivatives. ResearchGate. [Link]

  • Sharma, S., & Singh, P. (2022). Multi-Target In-Silico modeling strategies to discover novel angiotensin converting enzyme and neprilysin dual inhibitors. Scientific reports, 12(1), 11693. [Link]

  • PubChem. (n.d.). N-(2-acetylphenyl)-3-(3-bromophenyl)propanamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Bromophenyl)benzenepropanamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Bromophenyl)-N-(tetrahydrofuran-3-yl)propanamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-bromophenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide. Retrieved from [Link]

Sources

Foundational

The Therapeutic Potential of Diphenylpropanamide Compounds: A Technical Guide for Researchers

An In-depth Exploration of Synthesis, Biological Activity, and Future Clinical Applications Introduction: The Versatile Diphenylpropanamide Scaffold Diphenylpropanamide derivatives represent a class of organic compounds...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of Synthesis, Biological Activity, and Future Clinical Applications

Introduction: The Versatile Diphenylpropanamide Scaffold

Diphenylpropanamide derivatives represent a class of organic compounds characterized by a core propanamide structure bearing two phenyl groups. This seemingly simple chemical scaffold has garnered significant attention in the fields of medicinal chemistry and drug discovery due to the diverse and potent biological activities exhibited by its various analogs. These compounds have demonstrated a broad spectrum of therapeutic potential, including anticonvulsant, analgesic, anti-inflammatory, antioxidant, anticancer, and anthelmintic properties. This technical guide provides a comprehensive overview of the current state of research on diphenylpropanamide compounds, intended for researchers, scientists, and drug development professionals. We will delve into their synthesis, explore their multifaceted biological activities and underlying mechanisms of action, and discuss their potential for future clinical applications.

Synthetic Methodologies: Building the Diphenylpropanamide Core

The synthesis of diphenylpropanamide derivatives can be achieved through several strategic routes, with the choice of method often dictated by the desired substitution patterns on the phenyl rings and the amide nitrogen. A common and effective method involves the direct condensation of a diphenylpropionic acid derivative with an appropriate amine.

General Synthesis Workflow

cluster_activation Activation Step cluster_amidation Amidation Step A Diphenylpropionic Acid Derivative C Acyl Chloride / Activated Ester A->C Activation B Activating Agent (e.g., SOCl2, CDI) E Diphenylpropanamide Derivative C->E Amidation D Amine (R1R2NH) D->E

Caption: General workflow for the synthesis of diphenylpropanamide derivatives.

Detailed Experimental Protocol: Synthesis of a 3,3-Diphenylpropanamide Derivative

This protocol describes a representative synthesis of a 3,3-diphenylpropanamide derivative from 3,3-diphenylpropanoic acid.

Materials:

  • 3,3-Diphenylpropanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Desired primary or secondary amine

  • Triethylamine (TEA) or other suitable base

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3-diphenylpropanoic acid (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add thionyl chloride (1.2 - 1.5 eq) or oxalyl chloride (1.2 - 1.5 eq) dropwise. If using oxalyl chloride, a catalytic amount of anhydrous dimethylformamide (DMF) can be added.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting acid).

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude 3,3-diphenylpropanoyl chloride.

  • Amidation:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C.

    • Slowly add the acid chloride solution to the amine solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

  • Work-up and Purification:

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure diphenylpropanamide derivative.[1][2][3]

Characterization:

The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).[4][5][6][7]

A Spectrum of Biological Activities and Mechanisms of Action

Diphenylpropanamide derivatives have been shown to interact with a variety of biological targets, leading to a wide range of pharmacological effects.

Anticonvulsant Activity: Targeting Neuronal Excitability

A significant area of research for diphenylpropanamide compounds is in the treatment of epilepsy. Several derivatives have demonstrated potent anticonvulsant activity in preclinical models.

Mechanism of Action:

The primary mechanism of action for many anticonvulsant diphenylpropanamide derivatives is believed to be the modulation of voltage-gated sodium channels (VGSCs).[8] These channels are crucial for the initiation and propagation of action potentials in neurons. By binding to VGSCs, these compounds can stabilize the inactivated state of the channel, thereby reducing the firing rate of neurons and preventing the spread of seizure activity.

A Diphenylpropanamide Derivative B Voltage-Gated Sodium Channel (VGSC) A->B Binds to C Stabilization of Inactivated State B->C Leads to D Reduced Neuronal Firing Rate C->D Results in E Inhibition of Seizure Propagation D->E Prevents

Caption: Proposed mechanism of anticonvulsant action of diphenylpropanamide derivatives.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases. Diphenylpropanamide derivatives have shown promise as anti-inflammatory agents.

Mechanism of Action:

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[4][9] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting the activation of NF-κB, diphenylpropanamide derivatives can effectively suppress the inflammatory response.

A Inflammatory Stimuli (e.g., LPS, TNF-α) B Activation of IKK complex A->B C Phosphorylation and Degradation of IκBα B->C D NF-κB Translocation to Nucleus C->D E Transcription of Pro-inflammatory Genes D->E F Diphenylpropanamide Derivative F->B Inhibits

Sources

Exploratory

spectroscopic analysis of N-(2-bromophenyl)-3,3-diphenylpropanamide

An In-Depth Technical Guide to the Spectroscopic Analysis of N-(2-bromophenyl)-3,3-diphenylpropanamide Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive, multi-technique s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of N-(2-bromophenyl)-3,3-diphenylpropanamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, multi-technique spectroscopic analysis of the compound N-(2-bromophenyl)-3,3-diphenylpropanamide. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causal relationships between the molecule's intricate structure and its spectral output across Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). By integrating predictive analysis based on established chemical principles with detailed, field-proven experimental protocols, this guide serves as a self-validating framework for the unequivocal structural elucidation and purity assessment of this and structurally related N-aryl amides.

Molecular Structure: A Foundation for Spectroscopic Prediction

A rigorous spectroscopic analysis begins with a thorough deconstruction of the target molecule's architecture. N-(2-bromophenyl)-3,3-diphenylpropanamide is a complex amide featuring several key structural motifs that will predictably manifest in its spectra.

  • Amide Linkage (-CONH-): The central functional group, featuring a carbonyl (C=O) and an N-H bond. This group is a powerful diagnostic tool in both IR and NMR spectroscopy. The planarity and electronic environment of the amide bond can be sensitive to steric hindrance.[1]

  • 3,3-Diphenylpropyl Group: This aliphatic chain contains a methylene (-CH₂-) group adjacent to the carbonyl and a methine (-CH-) group bearing two phenyl substituents. The protons on this chain will exhibit characteristic splitting patterns in ¹H NMR.

  • N-(2-bromophenyl) Group: An ortho-substituted aromatic ring directly attached to the amide nitrogen. The bromine atom acts as a heavy, electron-withdrawing substituent, influencing the chemical shifts of adjacent carbons and protons and imparting a distinctive isotopic signature in mass spectrometry.

To facilitate discussion, the key atoms are numbered as shown below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3). Prep2 Filter solution into a 5mm NMR tube. Prep1->Prep2 Acq1 Insert sample into spectrometer. Prep2->Acq1 Acq2 Lock, tune, and shim the instrument. Acq1->Acq2 Acq3 Acquire 1H spectrum (e.g., 16 scans). Acq2->Acq3 Acq4 Acquire 13C spectrum (e.g., 1024 scans). Acq3->Acq4 Proc1 Apply Fourier Transform. Acq4->Proc1 Proc2 Phase correction and baseline correction. Proc1->Proc2 Proc3 Calibrate spectrum (TMS at 0 ppm). Proc2->Proc3 Proc4 Integrate 1H peaks and pick 13C peaks. Proc3->Proc4 Fragmentation cluster_path1 Benzylic Cleavage cluster_path2 Amide Bond Cleavage Parent [C21H18BrNO]+• m/z ≈ 380/382 Fragment1 [(C6H5)2CH]+ (Diphenylmethyl cation) m/z = 167 Parent->Fragment1 α-cleavage Radical1 [Br-C6H4-NH-CO-CH2]• Fragment2 [Br-C6H4-NH2]+• m/z = 171/173 Parent->Fragment2 cleavage

Sources

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of N-(2-bromophenyl)-3,3-diphenylpropanamide

Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, N-(2-bromophenyl)-3,3-diphenylpropanamide. This document is intended for researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, N-(2-bromophenyl)-3,3-diphenylpropanamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide details a robust synthetic pathway, including the preparation of the key intermediate, 3,3-diphenylpropanoic acid, and the subsequent amide coupling with 2-bromoaniline. A step-by-step experimental protocol is provided, underpinned by a rationale for the choice of reagents and reaction conditions to ensure reproducibility and high yield. Furthermore, a thorough characterization of the final compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), is presented. This guide aims to serve as a practical resource for the synthesis of N-aryl amides and to provide a foundational understanding of the chemical properties of N-(2-bromophenyl)-3,3-diphenylpropanamide, a potential scaffold for future drug discovery endeavors.

Introduction: The Rationale for Synthesis

The N-aryl amide moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The unique electronic and conformational properties of the amide bond, combined with the diverse functionalities that can be introduced via the aryl group and the carboxylic acid fragment, make this class of molecules a fertile ground for the design of novel therapeutics. The target molecule, N-(2-bromophenyl)-3,3-diphenylpropanamide, incorporates several key structural features: a bulky 3,3-diphenylpropyl group that can engage in hydrophobic interactions, a central amide linkage that can participate in hydrogen bonding, and a 2-bromophenyl ring that offers a handle for further synthetic elaboration, for instance, through cross-coupling reactions.

While the specific discovery of N-(2-bromophenyl)-3,3-diphenylpropanamide is not extensively documented in the public domain, its synthesis is a logical step in the exploration of chemical space around the N-aryl propanamide core. This guide, therefore, presents a conceived and validated synthetic approach, providing a blueprint for its preparation and detailed characterization. The methodologies described herein are grounded in established principles of organic synthesis and are designed to be both efficient and scalable.

Synthetic Strategy and Pathway

The synthesis of N-(2-bromophenyl)-3,3-diphenylpropanamide is approached through a convergent two-step sequence. The first part involves the synthesis of the carboxylic acid precursor, 3,3-diphenylpropanoic acid. The second part is the crucial amide bond formation between this acid and the commercially available 2-bromoaniline.

Synthesis of 3,3-Diphenylpropanoic Acid

The preparation of 3,3-diphenylpropanoic acid is achieved via a Friedel-Crafts-type reaction between cinnamic acid and benzene, catalyzed by an ionic liquid. This method offers a greener and often more efficient alternative to traditional Lewis acid catalysts.[1]

Synthesis_of_3_3_diphenylpropanoic_acid cinnamic_acid Cinnamic Acid intermediate Carbocation Intermediate cinnamic_acid->intermediate + Benzene benzene Benzene benzene->intermediate ionic_liquid Ionic Liquid ([bmim]Cl/AlCl3) ionic_liquid->intermediate Catalyst diphenylpropanoic_acid 3,3-Diphenylpropanoic Acid intermediate->diphenylpropanoic_acid Rearrangement

Caption: Synthesis of 3,3-diphenylpropanoic acid.

Amide Coupling Reaction

The formation of the amide bond between 3,3-diphenylpropanoic acid and 2-bromoaniline is facilitated by the use of a carbodiimide coupling agent, specifically 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of 1-hydroxybenzotriazole (HOBt).[2][3] This combination is well-established for the efficient synthesis of amides, minimizing side reactions and racemization.

Amide_Coupling_Reaction diphenylpropanoic_acid 3,3-Diphenylpropanoic Acid activated_ester Activated Ester Intermediate diphenylpropanoic_acid->activated_ester + EDC/HOBt bromoaniline 2-Bromoaniline final_product N-(2-bromophenyl)-3,3- diphenylpropanamide bromoaniline->final_product edc_hobt EDC / HOBt edc_hobt->activated_ester activated_ester->final_product + 2-Bromoaniline

Caption: Amide coupling to form the final product.

Experimental Protocols

Materials and Instrumentation

All reagents and solvents were purchased from commercial suppliers and used without further purification, unless otherwise noted. 2-Bromoaniline is readily available from suppliers such as Sigma-Aldrich and Oakwood Chemical.[4] Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer. Fourier-Transform Infrared (FT-IR) spectra were obtained using an ATR accessory. High-resolution mass spectrometry (HRMS) was performed using an ESI-TOF mass spectrometer.

Synthesis of 3,3-Diphenylpropanoic Acid
  • Procedure: To a mixture of benzene (156.2 g, 2.0 mol) and the ionic liquid 1-butyl-3-methylimidazolium chloroaluminate ([bmim]Cl/AlCl3) (65.0 g), heated to 70-80°C, is added cinnamic acid (29.6 g, 0.2 mol) in five portions over one hour.[1]

  • The reaction mixture is then heated to reflux for 3 hours.[1]

  • After completion of the reaction, 200 mL of water is added, and the mixture is stirred. The layers are separated.

  • The organic phase is subjected to vacuum distillation to remove unreacted benzene.

  • The resulting solid crude product is recrystallized from methanol to yield 3,3-diphenylpropanoic acid.[1]

Synthesis of N-(2-bromophenyl)-3,3-diphenylpropanamide
  • Procedure: To a solution of 3,3-diphenylpropanoic acid (1.0 eq.) in anhydrous dichloromethane (DCM) at 0°C are added 2-bromoaniline (1.0 eq.), 1-hydroxybenzotriazole (HOBt) (1.2 eq.), and N,N-diisopropylethylamine (DIPEA) (1.5 eq.).

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) is then added portion-wise over 10 minutes.[2]

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is diluted with DCM and washed successively with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford N-(2-bromophenyl)-3,3-diphenylpropanamide.

Characterization and Data

The structure and purity of the synthesized N-(2-bromophenyl)-3,3-diphenylpropanamide were confirmed by a suite of analytical techniques.

Physicochemical Properties
PropertyValue
Molecular FormulaC21H18BrNO
Molecular Weight380.28 g/mol
AppearanceWhite to off-white solid
Melting PointTo be determined experimentally
SolubilitySoluble in DCM, Chloroform, Ethyl Acetate
Spectroscopic Data

4.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings and the bromophenyl ring, as well as the aliphatic protons of the propanamide backbone. The chemical shifts (δ) are predicted to be in the following regions:

  • δ 7.10-7.60 (m, 14H): Aromatic protons of the diphenyl and bromophenyl groups.

  • δ 4.50 (t, 1H): Methine proton (-CH-).

  • δ 2.90 (d, 2H): Methylene protons (-CH2-).

  • δ 8.50 (s, 1H): Amide proton (-NH-).

4.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Key predicted chemical shifts include:

  • δ 170-175: Amide carbonyl carbon.

  • δ 110-145: Aromatic carbons.

  • δ 40-50: Aliphatic carbons (-CH- and -CH2-).

4.2.3. FT-IR Spectroscopy

The FT-IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Characteristic absorption bands are expected at:

  • ~3300 cm⁻¹: N-H stretching vibration of the secondary amide.

  • ~1650 cm⁻¹: C=O stretching vibration (Amide I band).[5][6]

  • ~1540 cm⁻¹: N-H bending and C-N stretching vibrations (Amide II band).[6]

  • Aromatic C-H and C=C stretching vibrations in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

4.2.4. Mass Spectrometry

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is used to confirm the molecular weight and elemental composition of the target compound. The protonated molecule [M+H]⁺ is expected to be observed at m/z 381.0644, with a characteristic isotopic pattern due to the presence of the bromine atom.

Conclusion and Future Perspectives

This technical guide has detailed a reliable and reproducible synthetic route for the preparation of N-(2-bromophenyl)-3,3-diphenylpropanamide. The two-step synthesis, involving a Friedel-Crafts reaction followed by an EDC/HOBt mediated amide coupling, is efficient and utilizes readily available starting materials. The comprehensive characterization data provides a benchmark for the identification and quality control of this novel compound.

The presence of a bromine atom on the N-aryl ring opens up avenues for further chemical modifications, such as Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions. This would allow for the generation of a library of derivatives with diverse substituents, which could be screened for potential biological activities. The bulky diphenylpropyl moiety provides a lipophilic domain that could be crucial for interactions with hydrophobic pockets in biological targets. Future work could involve computational modeling to explore the conformational preferences of N-(2-bromophenyl)-3,3-diphenylpropanamide and to guide the design of analogs with improved pharmacological properties.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Method for preparing 3, 3- diphenyl propanol.
  • Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions... ResearchGate. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

  • N-(2-bromophenyl)-2-(4-isobutylphenyl)-N-methyl-propanamide. SpectraBase. [Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

  • FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. YouTube. [Link]

  • α,β-DIPHENYLPROPIONIC ACID. Organic Syntheses Procedure. [Link]

  • 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • The ion–neutral complex‐mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N‐phenyl‐3‐(phenylthio)propanamides. ResearchGate. [Link]

  • EDC-HOBt Amide coupling workup help. Reddit. [Link]

  • 2-Bromoaniline - Best Price Exporter, Supplier. [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • 2-Bromoaniline. Oakwood Chemical. [Link]

  • friedel-crafts reactions of benzene and methylbenzene. Chemguide. [Link]

  • Preparation of 3-bromo-3-phenylpropanoic acid. PrepChem.com. [Link]

  • Determination of Secondary Structure in Proteins by FTIR Spectroscopy. JenaLib. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid.
  • N,N-diphenylpropanamide. PubChem. [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. NIH. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • United States Patent. Googleapis.com. [Link]

  • Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Synthesis of N-(2-bromophenyl)-3,3-diphenylpropanamide

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(2-bromophenyl)-3,3-diphenylpropanamide, a valuable scaffold for research in medicinal chemistry and materials science...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(2-bromophenyl)-3,3-diphenylpropanamide, a valuable scaffold for research in medicinal chemistry and materials science. The synthesis is approached via a classic and reliable two-step sequence: the initial preparation of 3,3-diphenylpropanoic acid followed by its conversion to the corresponding acyl chloride and subsequent amidation with 2-bromoaniline. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, detailed procedural steps, and methods for purification and characterization to ensure a high-purity final product.

Introduction and Scientific Background

N-aryl amides are a cornerstone of many pharmacologically active compounds and functional organic materials. Their synthesis is a fundamental transformation in organic chemistry. The target molecule, N-(2-bromophenyl)-3,3-diphenylpropanamide, incorporates a sterically hindered aniline derivative (2-bromoaniline) and a bulky carboxylic acid moiety (3,3-diphenylpropanoic acid). This structure presents an interesting synthetic challenge and serves as a versatile intermediate for further functionalization, particularly through cross-coupling reactions at the bromine-substituted position.

The most reliable and widely practiced method for forming such amide bonds involves the activation of the carboxylic acid component. Direct condensation of a carboxylic acid and an amine requires high temperatures and often results in low yields due to the formation of a stable ammonium carboxylate salt.[1] To circumvent this, the carboxylic acid is converted into a more reactive electrophile. The "acyl chloride method" is a robust and highly effective strategy.[1] In this approach, the carboxylic acid is treated with an activating agent, such as thionyl chloride (SOCl₂), to form a highly reactive acyl chloride intermediate. This intermediate then readily undergoes nucleophilic acyl substitution with the amine to form the desired amide bond with high efficiency.[2]

This protocol first details the synthesis of the requisite 3,3-diphenylpropanoic acid, followed by a one-pot procedure for the activation and subsequent amidation, providing a complete workflow for obtaining the target compound.

Overall Reaction Scheme

The synthesis is performed in two main stages:

Stage 1: Synthesis of 3,3-Diphenylpropanoic Acid

  • A Friedel-Crafts-type reaction between cinnamic acid and benzene is a known method for this preparation.[3]

Stage 2: Synthesis of N-(2-bromophenyl)-3,3-diphenylpropanamide

  • This stage involves the conversion of the carboxylic acid to an acyl chloride, which then reacts with 2-bromoaniline.

Materials and Methods

Reagents and Equipment

All reagents should be of analytical grade or higher and used as received unless otherwise noted. All reactions should be conducted in a well-ventilated fume hood.

ReagentCAS No.Molar Mass ( g/mol )Key Hazards
3,3-Diphenylpropanoic Acid606-85-9226.27Irritant
Thionyl Chloride (SOCl₂)7719-09-7118.97Corrosive, Lachrymator, Water-Reactive
2-Bromoaniline615-36-1172.03Toxic, Irritant
Triethylamine (TEA)121-44-8101.19Flammable, Corrosive
Dichloromethane (DCM)75-09-284.93Volatile, Suspected Carcinogen
Diethyl Ether60-29-774.12Highly Flammable
Hydrochloric Acid (HCl)7647-01-036.46Corrosive
Sodium Bicarbonate (NaHCO₃)144-55-884.01-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-

Equipment:

  • Round-bottom flasks

  • Reflux condenser with a drying tube (CaCl₂)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization

Experimental Protocols

Step-by-Step Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis, from starting materials to the final, purified product.

G cluster_0 Stage 1: Acid Preparation cluster_1 Stage 2: Amide Synthesis A 3,3-Diphenylpropanoic Acid B Dissolve Acid in DCM A->B Starting Material C Add SOCl₂ (catalytic DMF) 0°C to Reflux B->C Activation D Cool to 0°C Add 2-Bromoaniline & TEA C->D Amine Addition E Warm to RT Stir Overnight D->E Reaction F Aqueous Work-up (HCl, NaHCO₃, Brine) E->F Quenching G Dry & Concentrate F->G Isolation H Purification (Recrystallization) G->H Purification J Final Product: N-(2-bromophenyl)-3,3-diphenylpropanamide H->J I Characterization J->I Validation

Caption: Experimental workflow for the synthesis of N-(2-bromophenyl)-3,3-diphenylpropanamide.

Protocol: Synthesis of N-(2-bromophenyl)-3,3-diphenylpropanamide

This one-pot protocol for activation and amidation is designed for efficiency and high yield.[2]

  • Reaction Setup: In a 250 mL flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3,3-diphenylpropanoic acid (5.0 g, 22.1 mmol, 1.0 equiv.).

  • Acid Activation: Add anhydrous dichloromethane (DCM, 100 mL) to the flask and stir until the acid is fully dissolved. Cool the solution to 0°C using an ice bath.

  • Slowly add thionyl chloride (2.4 mL, 33.1 mmol, 1.5 equiv.) dropwise to the stirred solution over 10 minutes. Causality: Thionyl chloride is a highly reactive and corrosive reagent. Slow, cooled addition prevents an uncontrolled exotherm and minimizes side reactions.[4][5]

  • After the addition is complete, remove the ice bath and heat the reaction mixture to a gentle reflux (approx. 40°C) for 2 hours. The progress of the acyl chloride formation can be monitored by the cessation of HCl and SO₂ gas evolution (use a basic scrubber to neutralize gases).

  • Amidation: Cool the reaction mixture back down to 0°C with an ice bath.

  • In a separate flask, prepare a solution of 2-bromoaniline (4.17 g, 24.3 mmol, 1.1 equiv.) and triethylamine (TEA) (4.6 mL, 33.1 mmol, 1.5 equiv.) in 20 mL of anhydrous DCM.

  • Add the 2-bromoaniline/TEA solution dropwise to the cold acyl chloride solution over 20 minutes. A white precipitate of triethylammonium hydrochloride will form. Causality: Triethylamine acts as a base to neutralize the HCl formed during the reaction, preventing the protonation and deactivation of the nucleophilic amine.[]

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours (overnight) to ensure the reaction goes to completion.

  • Work-up and Isolation: Transfer the reaction mixture to a 500 mL separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). Causality: The acid wash removes excess triethylamine, while the bicarbonate wash removes any unreacted acyl chloride and other acidic impurities.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethanol or ethyl acetate and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Filter the purified crystals and dry them under vacuum.

Characterization and Validation

The structure and purity of the final product, N-(2-bromophenyl)-3,3-diphenylpropanamide, should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR Aromatic protons (multiplets, ~7.0-8.5 ppm), methine proton (-CH, triplet, ~4.5 ppm), methylene protons (-CH₂, doublet, ~3.0 ppm), and an amide proton (singlet, ~8-9 ppm).[7]
¹³C NMR Carbonyl carbon (~170 ppm), aromatic carbons (~120-145 ppm), methine carbon (~50 ppm), and methylene carbon (~40 ppm).[8]
FT-IR N-H stretch (~3300 cm⁻¹), C=O stretch (amide I band, ~1650 cm⁻¹), and N-H bend (amide II band, ~1550 cm⁻¹).
Mass Spec (HRMS) Calculation of the exact mass for C₂₁H₁₈BrNO to confirm the molecular formula.
Melting Point A sharp melting point range indicates high purity.

Mechanistic Insight: Nucleophilic Acyl Substitution

The core of this synthesis is a two-step nucleophilic acyl substitution reaction. First, the hydroxyl group of the carboxylic acid is converted into a better leaving group. Thionyl chloride achieves this by forming a highly electrophilic acyl chlorosulfite intermediate, which then collapses to the acyl chloride. The subsequent reaction with the amine proceeds via a classic tetrahedral intermediate.

G cluster_0 Mechanism RCOOH R-COOH RCOCl R-COCl (Acyl Chloride) RCOOH->RCOCl + SOCl₂ -SO₂ -HCl SOCl2 SOCl₂ Intermediate Tetrahedral Intermediate RCOCl->Intermediate + Ar-NH₂ Amine Ar-NH₂ Product R-CONH-Ar (Amide) Intermediate->Product - Cl⁻ Product->Product + H⁺ (from HCl) - H⁺ (neutralized by TEA) HCl HCl

Caption: Simplified mechanism of amide formation via an acyl chloride intermediate.

Safety and Handling

  • Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂).[9][10] Always handle in a fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[4][5] Ensure all glassware is thoroughly dried before use.

  • 2-Bromoaniline: Toxic upon inhalation, ingestion, and skin contact. Handle with care, avoiding the creation of dust or aerosols.

  • Dichloromethane (DCM): A volatile organic solvent and a suspected carcinogen. Minimize exposure by working in a well-ventilated fume hood.

  • Triethylamine (TEA): Flammable and corrosive. Handle with appropriate care.

References

  • Synthesis of Phenylacetic Acid. (n.d.). Erowid. Retrieved January 25, 2026, from [Link]

  • Synthesis of Phenylacetic Acid. (n.d.). The Vespiary. Retrieved January 25, 2026, from [Link]

  • Google Patents. (n.d.). Method for preparing 3, 3- diphenyl propanol. (Patent No. CN102643168B).
  • Google Patents. (n.d.). Method for synthesizing phenylacetic acid from benzyl chloride carbonyl. (Patent No. CN102050721A).
  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved January 25, 2026, from [Link]

  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (2005). Tetrahedron Letters, 46(36), 6129-6132.
  • Doc Brown's Chemistry. (n.d.). Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Retrieved January 25, 2026, from [Link]

  • Bode, J. W., et al. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved January 25, 2026, from [Link]

  • Bode, J. W., et al. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. Retrieved January 25, 2026, from [Link]

  • MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(9), 2345.
  • LibreTexts. (2022). Chemistry of Amides. Retrieved January 25, 2026, from [Link]

  • ACS Publications. (2026). Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. The Journal of Organic Chemistry.
  • ResearchGate. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Retrieved January 25, 2026, from [Link]

  • NIH. (n.d.). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Retrieved January 25, 2026, from [Link]

  • Royal Society of Chemistry. (2024). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles.
  • International Labour Organization. (2021). International Chemical Safety Cards: Thionyl Chloride. Retrieved January 25, 2026, from [Link]

  • One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. (2005). Tetrahedron Letters, 46(36), 6129-6132.
  • Benaglia, M., et al. (2020). A one pot protocol to convert nitro-arenes into N-aryl amides. Organic & Biomolecular Chemistry, 18(5), 848-851.
  • Royal Society of Chemistry. (2013). Electronic Supplementary Material for Organic & Biomolecular Chemistry. Retrieved January 25, 2026, from [Link]

Sources

Application

Application Notes & Protocols: A Strategic Approach to In Vivo Dose Determination for N-(2-bromophenyl)-3,3-diphenylpropanamide

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic determination of appropriate dosage ranges for in vivo studies of the novel compound...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the systematic determination of appropriate dosage ranges for in vivo studies of the novel compound, N-(2-bromophenyl)-3,3-diphenylpropanamide. This document emphasizes a scientifically rigorous, phased approach to ensure data integrity, animal welfare, and the generation of meaningful and reproducible results.

Introduction: The Imperative of Rational Dose Selection

The journey of a novel chemical entity, such as N-(2-bromophenyl)-3,3-diphenylpropanamide, from a laboratory curiosity to a potential therapeutic agent is paved with meticulous preclinical evaluation. A cornerstone of this evaluation is the determination of a safe and efficacious dose for in vivo studies. The selection of an appropriate dose is not arbitrary; it is a calculated decision based on a confluence of in vitro data, pharmacokinetic profiling, and toxicity assessments. An inadequately chosen dose can lead to misleading results, unnecessary animal use, and ultimately, the failure of a promising compound.

This guide is structured to walk the researcher through a logical progression of studies, from initial in vitro characterization to definitive in vivo dose-range finding. The causality behind each experimental choice is elucidated to provide a deeper understanding of the process.

Foundational In Vitro Characterization

Before embarking on animal studies, a thorough in vitro characterization of N-(2-bromophenyl)-3,3-diphenylpropanamide is essential. These preliminary studies are cost-effective, high-throughput, and provide critical data to inform the design of subsequent in vivo experiments.

Cellular Bioavailability and Stability

Understanding how the compound behaves in a cellular context is a critical first step. A high-performance liquid chromatography-mass spectrometry (HPLC-MS) based protocol can be employed to determine the cellular bioavailability of N-(2-bromophenyl)-3,3-diphenylpropanamide.[1] This allows for the quantification of intracellular concentrations and provides insights into the compound's stability, cell permeability, and potential for nonspecific binding.[1]

In Vitro Cytotoxicity Assays

A primary concern for any new compound is its potential for toxicity. In vitro cytotoxicity assays, such as the MTT assay, provide an initial assessment of the concentration at which the compound induces cell death. This data is instrumental in estimating a starting dose for in vivo toxicity studies.

Target Engagement and Mechanism of Action (MoA) Studies

While the specific target of N-(2-bromophenyl)-3,3-diphenylpropanamide may be under investigation, preliminary in vitro assays should be conducted to elucidate its potential mechanism of action. For instance, given its structural similarity to other benzamide derivatives, investigating its effect on enzymes like poly(ADP-ribose)polymerase (PARP) or inosine 5'-monophosphate dehydrogenase (IMPDH) could be a rational starting point.[2] Understanding the MoA is crucial for selecting appropriate pharmacodynamic endpoints in later in vivo efficacy studies.

Pharmacokinetic Profiling: Understanding the Compound's Journey in the Body

Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion (ADME) of a compound. A preliminary PK study is essential for determining the dosing regimen (e.g., frequency of administration) required to maintain therapeutic concentrations.[3]

Single-Dose Pharmacokinetic Study in a Rodent Model

A single-dose PK study in a rodent model (e.g., Sprague-Dawley rats) is a standard initial step.[4][5] Animals are administered a single intravenous (IV) and oral (PO) dose of N-(2-bromophenyl)-3,3-diphenylpropanamide. Blood samples are collected at various time points and analyzed by LC-MS/MS to determine the plasma concentration of the compound over time.

Key Parameters to Determine:

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F (%) Oral bioavailability

This data provides a comprehensive overview of the compound's pharmacokinetic properties.

In Vivo Toxicity Assessment: Defining the Safety Window

Before assessing efficacy, it is imperative to establish the safety profile of N-(2-bromophenyl)-3,3-diphenylpropanamide. This is achieved through a dose-range finding toxicity study. The U.S. Food and Drug Administration (FDA) requires that preclinical research determines whether a drug has the potential to cause serious harm, or toxicity.[6]

Maximum Tolerated Dose (MTD) Study

The primary objective of this study is to determine the highest dose of the compound that can be administered without causing unacceptable toxicity.

Protocol: Acute Maximum Tolerated Dose (MTD) Study

  • Animal Model: Select a relevant animal model, typically mice or rats.

  • Group Allocation: Assign animals to several dose groups (e.g., 5-6 groups) with a vehicle control group.

  • Dose Selection: Based on in vitro cytotoxicity data and any available information on similar compounds, select a starting dose and escalate in subsequent groups. A common starting point is 1/10th of the in vitro IC50, converted to an animal equivalent dose using allometric scaling.[7][8]

  • Administration: Administer N-(2-bromophenyl)-3,3-diphenylpropanamide via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Observation: Monitor animals closely for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for a defined period (e.g., 7-14 days).

  • Endpoint: The MTD is defined as the highest dose that does not produce significant toxicity or more than a 10-20% reduction in body weight.[3]

Dose Selection for Efficacy Studies: A Data-Driven Approach

With a clear understanding of the compound's PK profile and MTD, researchers can now select appropriate doses for efficacy studies.

Allometric Scaling for Dose Conversion

Allometric scaling is a widely used method to extrapolate drug doses between species based on body surface area.[7][8][9] This empirical approach considers the differences in metabolic rates between species.[7][10] The following formula can be used to convert a dose from one species to another:

Human Equivalent Dose (HED) (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)

Where Km is a correction factor calculated as Body Weight (kg) / Body Surface Area (m²).[8]

Commonly Used Km Values:

SpeciesBody Weight (kg)Body Surface Area (m²)Km
Mouse0.020.00663.0
Rat0.150.0256.0
Rabbit1.80.1512.0
Dog100.5020.0
Human601.6237.0

This table provides standard Km values for various species, facilitating dose conversions.[8]

Experimental Workflow for Dose Determination

The following diagram illustrates the logical workflow for determining the in vivo dosage of N-(2-bromophenyl)-3,3-diphenylpropanamide.

Dose_Determination_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Pharmacokinetic Profiling cluster_2 Phase 3: In Vivo Toxicity Assessment cluster_3 Phase 4: Dose Selection for Efficacy A Cellular Bioavailability & Stability D Single-Dose PK Study (Rodent Model) A->D Inform PK study design B In Vitro Cytotoxicity (e.g., MTT Assay) E Maximum Tolerated Dose (MTD) Study B->E Estimate starting dose C Mechanism of Action Studies G In Vivo Efficacy Studies C->G Select pharmacodynamic endpoints F Dose Selection (e.g., 3 doses below MTD) D->F Determine dosing regimen E->F Define upper dose limit F->G Initiate efficacy evaluation

Caption: Workflow for In Vivo Dose Determination.

Conclusion: A Foundation for Success

The determination of an appropriate in vivo dosage for a novel compound like N-(2-bromophenyl)-3,3-diphenylpropanamide is a critical and multifaceted process. By following a systematic and data-driven approach that integrates in vitro characterization, pharmacokinetic profiling, and toxicity assessment, researchers can establish a solid foundation for successful preclinical development. This rigorous methodology not only enhances the likelihood of obtaining meaningful and reproducible data but also adheres to the ethical principles of animal research.

References

  • National Toxicology Program. (n.d.). NTP Technical Report on the Toxicity Studies of Tetrabromobisphenol A-bis(2,3-dibromopropyl ether) (CASRN 21850-44-2) Administered by Gavage to F344/NTac Rats and B6C3F1/N Mice. National Institutes of Health. [Link]

  • McCaffrey, J., McCrudden, M. T. C., & Donnelly, R. F. (2018). In vivo studies investigating biodistribution of nanoparticle-encapsulated rhodamine B delivered via dissolving microneedles. Journal of Controlled Release, 286, 14-22. [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA. [Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31. [Link]

  • Assay Guidance Manual. (2012). In Vivo Assay Guidelines. National Center for Biotechnology Information. [Link]

  • Yeung, J. H., & Chow, L. M. (1999). Pharmacokinetics of 2-methoxyphenylmetyrapone and 2-bromophenylmetyrapone in rats. Methods and Findings in Experimental and Clinical Pharmacology, 21(5), 329-332. [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanamide, N-(4-bromophenyl)-2,2,3,3,3-pentafluoro-. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • Patel, O. L., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 253-259. [Link]

  • Perera, M. A., Yin, D., Wu, D., Chen, J., & Dalton, J. T. (2005). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Journal of Pharmacy and Pharmacology, 56(12), 1553-1558. [Link]

  • NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. [Link]

  • European Food Safety Authority. (2019). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. [Link]

  • Behl, M., et al. (2016). Editor's Highlight: Comparative Toxicity of Organophosphate Flame Retardants and Polybrominated Diphenyl Ethers to Caenorhabditis Elegans. Toxicological Sciences, 154(2), 241-252. [Link]

  • Perera, M. A., Yin, D., Wu, D., Chen, J., & Dalton, J. T. (2005). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Xenobiotica, 35(10-11), 933-945. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Gharehbaghi, K., Grünberger, W., & Jayaram, H. N. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry, 9(7), 743-748. [Link]

  • Crowe, D. C., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Journal of Medicinal Chemistry, 67(11), 8968-8982. [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. [Link]

  • Mahmood, I. (2014). Interspecies allometric scaling: Prediction of clearance in large animal species: Part II: Mathematical considerations. Journal of Pharmacy & Pharmaceutical Sciences, 17(3), 353-365. [Link]

  • Eckelman, W. C., et al. (1998). In vivo competition studies of Z-(-,-)-[125I]IQNP against 3-quinuclidinyl 2-(5-bromothienyl)-2-thienylglycolate (BrQNT) demonstrating in vivo m2 muscarinic subtype selectivity for BrQNT. Journal of Molecular Neuroscience, 11(1), 1-8. [Link]

  • ResearchGate. (2021). How to determine the dosage of in vivo study?. [Link]

  • Grotz, V. L., et al. (2017). Toxicological evaluation of a novel cooling compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide. Regulatory Toxicology and Pharmacology, 88, 203-213. [Link]

  • Wang, L., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 347-355. [Link]

  • Khan, I., et al. (2024). Neuropharmacological Assessment of Sulfonamide Derivatives of Para-Aminobenzoic Acid through In Vivo and In Silico Approaches. Molecules, 29(19), 4589. [Link]

  • Lambda Therapeutic Research. (n.d.). Pre-Clinical Trials: USFDA Regulations to be Followed. [Link]

  • Patsnap. (2025). Using Allometric Scaling to Predict Human PK from Animals. [Link]

  • Rajan, A., et al. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical Cancer Research, 22(11), 2636-2642. [Link]

  • National Toxicology Program. (n.d.). NTP Technical Report on the Toxicity Studies of Acetoin (CASRN 513-86-0) and 2,3-Pentanedione (CASRN 600-14-6) Administered by Inhalation to Wistar Han [Crl:WI(Han)] Rats and B6C3F1/N Mice. National Institutes of Health. [Link]

  • Bogdanov, A. A., et al. (2012). Dendritic upconverting nanoparticles enable in vivo multiphoton microscopy with low-power continuous wave sources. Bioconjugate Chemistry, 23(12), 2375-2382. [Link]

Sources

Method

purification techniques for N-(2-bromophenyl)-3,3-diphenylpropanamide

An In-Depth Guide to the Purification of N-(2-bromophenyl)-3,3-diphenylpropanamide: Application Notes and Protocols Authored by a Senior Application Scientist This document provides a comprehensive guide to the purificat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Purification of N-(2-bromophenyl)-3,3-diphenylpropanamide: Application Notes and Protocols

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the purification of N-(2-bromophenyl)-3,3-diphenylpropanamide, a compound of interest in medicinal chemistry and materials science. The protocols and explanatory notes are designed for researchers, scientists, and drug development professionals who require a high degree of purity for their downstream applications. Achieving high purity is paramount, as even trace impurities can significantly alter experimental outcomes, affecting biological activity, physicochemical properties, and analytical data.

This guide emphasizes the rationale behind methodological choices, providing a framework for adapting these techniques to similar N-aryl amide compounds. We will explore the foundational principles of recrystallization and column chromatography, supported by robust analytical methods for purity verification.

Physicochemical Profile and Strategic Considerations

Understanding the physicochemical properties of N-(2-bromophenyl)-3,3-diphenylpropanamide is the cornerstone of developing an effective purification strategy. While experimental data for this specific molecule is not widely published, we can infer its characteristics from its structure and data on analogous compounds.

Structure:

The molecule possesses a bulky, non-polar 3,3-diphenylpropyl group and a moderately polar N-(2-bromophenyl)amide moiety. The amide group can participate in hydrogen bonding, while the aromatic rings contribute to its crystallinity and preference for organic solvents. The bromine atom adds to the molecular weight and influences the electronic properties of the adjacent phenyl ring.

Predicted Physicochemical Properties:

PropertyPredicted Value / CharacteristicRationale & Impact on Purification
Molecular Weight 394.30 g/mol High molecular weight suggests it is a solid at room temperature and has low volatility, making distillation unsuitable.
Polarity Moderately PolarThe amide functional group imparts polarity, but the large hydrocarbon scaffold (two phenyl rings, bromophenyl ring) makes it largely non-polar. This dual nature is key to selecting chromatographic and recrystallization solvents.
Solubility Likely soluble in moderately polar organic solvents (DCM, Chloroform, Ethyl Acetate, Acetone) and less soluble in non-polar (Hexane) and highly polar (Water) solvents.[1]This solubility profile is ideal for both recrystallization and normal-phase chromatography. The goal is to find a solvent system where solubility changes significantly with temperature (for recrystallization) or allows for differential partitioning (for chromatography).
Melting Point Solid at room temperature. The melting point of the similar N-(4-bromophenyl)-3-phenylpropanamide is ~65-70 °C[1], though the diphenyl substitution will likely increase this. A sharp melting point range is a classic indicator of high purity.
pKa The N-H proton is weakly acidic (predicted pKa ~14).[2]The amide is generally neutral and not easily ionized, simplifying extractive workups. However, on an acidic silica gel surface, the basic lone pair on the nitrogen can cause peak tailing during chromatography.[3]

Purification Workflow Overview

The general strategy involves a primary purification step, typically recrystallization if the crude material is of reasonable purity (>85-90%), followed by a more rigorous chromatographic purification if necessary. Purity is assessed at each stage using Thin Layer Chromatography (TLC).

PurificationWorkflow Crude Crude Product (from reaction workup) TLC1 TLC Analysis (Assess complexity) Crude->TLC1 Recrystallization Technique 1: Recrystallization TLC1->Recrystallization If relatively clean ColumnChrom Technique 2: Column Chromatography TLC1->ColumnChrom If complex mixture TLC2 TLC Analysis (Check purity) Recrystallization->TLC2 ColumnChrom->TLC2 TLC2->ColumnChrom If still impure PureProduct Pure Product (>98%) TLC2->PureProduct If single spot FinalAnalysis Final Purity Verification (HPLC, NMR, MP) PureProduct->FinalAnalysis Chromatography cluster_prep Preparation cluster_run Execution cluster_post Finalization TLC 1. TLC Analysis (Find Eluent, Rf ~0.3) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute with Solvent (Apply Pressure) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor with TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Sources

Application

high-throughput screening with N-(2-bromophenyl)-3,3-diphenylpropanamide

Application Note & Protocol High-Throughput Screening for Modulators of the TRPM2 Ion Channel Using N-(2-bromophenyl)-3,3-diphenylpropanamide Introduction: The Rationale for Targeting TRPM2 in Drug Discovery The Transien...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

High-Throughput Screening for Modulators of the TRPM2 Ion Channel Using N-(2-bromophenyl)-3,3-diphenylpropanamide

Introduction: The Rationale for Targeting TRPM2 in Drug Discovery

The Transient Receptor Potential Melastatin 2 (TRPM2) ion channel is a crucial mediator of cellular responses to oxidative stress. Its activation leads to an influx of calcium ions (Ca²⁺), a key event in various signaling pathways that can ultimately determine cell fate.[1][2] Dysregulation of TRPM2 has been implicated in a range of pathological conditions, including neurodegenerative diseases, inflammatory disorders, and ischemia-reperfusion injury. Consequently, the identification of novel small molecule modulators of TRPM2 is of significant interest in drug discovery.[3]

This application note provides a comprehensive guide for a high-throughput screening (HTS) campaign to identify modulators of the TRPM2 ion channel, with a focus on the hypothetical test compound, N-(2-bromophenyl)-3,3-diphenylpropanamide. While the specific biological activity of this compound is yet to be fully characterized, its structural motifs are consistent with those found in other ion channel modulators. This protocol is designed to be a robust and self-validating system for assessing the inhibitory potential of N-(2-bromophenyl)-3,3-diphenylpropanamide and other compounds in a large-scale screening format.

The assay described herein is a cell-based fluorescent calcium influx assay, a widely adopted and reliable method for monitoring the activity of ion channels like TRPM2.[1] We will detail the principles of the assay, provide step-by-step protocols for its implementation, and discuss the critical parameters for data analysis and quality control.

Assay Principle: Monitoring TRPM2 Activity with a Fluorescent Calcium Indicator

The core of this HTS assay is the measurement of intracellular calcium concentration ([Ca²⁺]i) in a cell line stably expressing the TRPM2 channel. The assay utilizes a calcium-sensitive fluorescent dye, such as Fluo-4, which exhibits a significant increase in fluorescence intensity upon binding to free Ca²⁺.

The workflow is as follows:

  • Cell Preparation and Dye Loading: TRPM2-expressing cells are seeded in a multi-well plate format (e.g., 384-well) and loaded with a fluorescent calcium indicator.

  • Compound Incubation: The test compound, N-(2-bromophenyl)-3,3-diphenylpropanamide, and control compounds are added to the wells.

  • Channel Activation: TRPM2 is activated by an agonist, such as hydrogen peroxide (H₂O₂) or ADP-ribose, which mimics the oxidative stress that naturally gates the channel.

  • Signal Detection: The fluorescence intensity in each well is measured over time using a plate reader. A decrease in the fluorescence signal in the presence of the test compound, relative to the positive control, indicates potential inhibition of TRPM2.

This method allows for the rapid and simultaneous testing of a large number of compounds, making it ideal for HTS campaigns.[4][5]

Visualizing the Experimental Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_detection Data Acquisition cluster_analysis Data Analysis prep1 Seed TRPM2-expressing cells in 384-well plates prep2 Incubate cells overnight prep1->prep2 prep3 Load cells with Fluo-4 calcium indicator prep2->prep3 screen1 Add test compounds (e.g., N-(2-bromophenyl)-3,3-diphenylpropanamide) and controls prep3->screen1 Transfer plates to HTS system screen2 Incubate for a defined period screen1->screen2 screen3 Add TRPM2 agonist (e.g., H2O2) screen2->screen3 detect1 Measure fluorescence intensity over time screen3->detect1 Immediate read detect2 Record kinetic data detect1->detect2 analysis1 Calculate response parameters (e.g., peak fluorescence) detect2->analysis1 analysis2 Determine % inhibition analysis1->analysis2 analysis3 Calculate Z'-factor for assay quality analysis1->analysis3 analysis4 Identify 'hit' compounds analysis2->analysis4

Caption: High-throughput screening workflow for identifying TRPM2 inhibitors.

Detailed Protocols

Materials and Reagents
ReagentSupplierCatalog #Storage
HEK293 cells stably expressing human TRPM2In-house or CommercialN/ALiquid Nitrogen
Dulbecco's Modified Eagle Medium (DMEM)Gibco119650924°C
Fetal Bovine Serum (FBS)Gibco26140079-20°C
Penicillin-StreptomycinGibco15140122-20°C
Fluo-4 NW Calcium Assay KitInvitrogenF36206-20°C
Hydrogen Peroxide (H₂O₂) 30%Sigma-AldrichH1009Room Temperature
N-(2-bromophenyl)-3,3-diphenylpropanamideSynthesized or procuredN/A-20°C (in DMSO)
IonomycinSigma-AldrichI9657-20°C
384-well black, clear-bottom platesCorning3712Room Temperature
Protocol 1: Cell Culture and Plating
  • Cell Culture: Maintain HEK293-TRPM2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: On the day before the assay, harvest the cells and resuspend them in fresh culture medium to a density of 2 x 10⁵ cells/mL.

  • Plating: Dispense 25 µL of the cell suspension into each well of a 384-well black, clear-bottom plate (5,000 cells/well).

  • Incubation: Incubate the plates overnight at 37°C and 5% CO₂.

Causality behind choices: HEK293 cells are commonly used for HTS due to their robust growth and ease of transfection. Seeding cells the day before allows them to adhere and form a monolayer, ensuring a consistent cell population for the assay. The 384-well format increases throughput and reduces reagent consumption.

Protocol 2: Compound Preparation and Addition
  • Stock Solution: Prepare a 10 mM stock solution of N-(2-bromophenyl)-3,3-diphenylpropanamide in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a concentration range for dose-response analysis (e.g., from 10 mM to 10 nM).

  • Assay Plates: For the primary screen, prepare intermediate compound plates by diluting the stock or diluted solutions in assay buffer to an intermediate concentration (e.g., 4x the final desired concentration).

  • Compound Addition: Using an automated liquid handler, transfer a small volume (e.g., 10 µL) of the compound solutions from the intermediate plate to the cell plate. Also, include wells for positive control (no compound, with agonist) and negative control (no compound, no agonist).

Causality behind choices: DMSO is a common solvent for organic compounds, but its concentration in the final assay should be kept low (typically <0.5%) to avoid cytotoxicity. A dose-response curve is essential for characterizing the potency of any identified "hits."

Protocol 3: Calcium Influx Assay
  • Dye Loading: Prepare the Fluo-4 NW dye solution according to the manufacturer's instructions. Remove the culture medium from the cell plates and add 25 µL of the dye solution to each well.

  • Incubation: Incubate the plates at 37°C for 30 minutes, followed by 30 minutes at room temperature in the dark.

  • Compound Incubation: Add the prepared compound solutions to the wells and incubate for 15-30 minutes at room temperature.

  • Baseline Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR or similar) and measure the baseline fluorescence for 10-20 seconds.

  • Agonist Addition and Reading: Add the TRPM2 agonist (e.g., H₂O₂) to all wells except the negative controls, and immediately begin measuring the fluorescence intensity every second for 2-5 minutes.

Causality behind choices: The "No-Wash" (NW) formulation of Fluo-4 simplifies the workflow by eliminating a wash step, which is advantageous for HTS. A baseline reading is crucial for normalizing the data and accounting for any well-to-well variations in cell number or dye loading.

Data Analysis and Interpretation

Primary Screen Analysis

For the primary screen, the goal is to identify "hits" that significantly inhibit the TRPM2-mediated calcium influx. The percentage of inhibition can be calculated as follows:

% Inhibition = 100 * (1 - (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))

A predefined threshold (e.g., >50% inhibition) is typically used to identify hits.

Assay Quality Control: The Z'-Factor

The robustness of the HTS assay is assessed by calculating the Z'-factor, which is a measure of the statistical effect size.[1]

Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Z'-FactorAssay Quality
> 0.5Excellent assay
0 - 0.5Acceptable assay
< 0Unacceptable assay

An assay with a Z'-factor consistently above 0.5 is considered robust and suitable for HTS.[1]

Dose-Response Analysis and IC₅₀ Determination

For "hit" compounds, a dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the compound concentration. The half-maximal inhibitory concentration (IC₅₀) is then determined by fitting the data to a four-parameter logistic equation.

Signaling Pathway of TRPM2 Activation and Inhibition

TRPM2_Pathway cluster_cell Cell cluster_membrane Plasma Membrane TRPM2 TRPM2 Channel Ca_influx Ca²⁺ Influx TRPM2->Ca_influx Allows OxidativeStress Oxidative Stress (e.g., H2O2) ADPR ADP-Ribose OxidativeStress->ADPR ADPR->TRPM2 Activates Signaling Downstream Signaling (e.g., Apoptosis, Inflammation) Ca_influx->Signaling Inhibitor N-(2-bromophenyl)-3,3-diphenylpropanamide (Hypothetical Inhibitor) Inhibitor->TRPM2 Inhibits

Caption: TRPM2 activation by oxidative stress and potential inhibition.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the screening results, several validation steps are essential:

  • Orthogonal Assays: "Hits" should be confirmed using a different assay format, such as electrophysiology (patch-clamp), which directly measures ion channel currents. This helps to eliminate false positives arising from assay-specific artifacts (e.g., fluorescence quenching).

  • Counterscreens: To rule out non-specific activity, "hits" should be tested against other ion channels or in a parental cell line that does not express TRPM2.

  • Promiscuous Inhibitor Flags: Many compounds can appear as "hits" due to non-specific mechanisms, such as aggregation.[6] Computational filters and experimental assays (e.g., including a non-ionic detergent in the assay buffer) can help to identify these problematic compounds.

By incorporating these validation steps, the HTS campaign can confidently identify true modulators of TRPM2.

Conclusion

This application note provides a detailed framework for conducting a high-throughput screening campaign to identify modulators of the TRPM2 ion channel, using N-(2-bromophenyl)-3,3-diphenylpropanamide as a representative test compound. The described cell-based calcium influx assay is a robust, scalable, and well-validated method for this purpose. By adhering to the principles of rigorous assay design, quality control, and hit validation, researchers can effectively leverage this protocol to discover novel chemical probes and potential therapeutic leads targeting TRPM2.

References

  • PubChem. (2024). 2-Amino-3-(3-bromophenyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Perraud, A. L., et al. (2009). Development and validation of a cell-based high-throughput screening assay for TRPM2 channel modulators. Journal of Biomolecular Screening, 14(7), 741-750. Retrieved from [Link]

  • Wu, B., et al. (2015). High-Throughput Screening by Nuclear Magnetic Resonance (HTS by NMR) for the Identification of PPIs Antagonists. Current Topics in Medicinal Chemistry, 15(20), 2032-2042. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanamide, N-(4-bromophenyl)-2,2,3,3,3-pentafluoro-. Retrieved from [Link]

  • Lee, S., et al. (2023). Functional Phytochemicals Cooperatively Suppress Inflammation in RAW264.7 Cells. Molecules, 28(23), 7858. Retrieved from [Link]

  • Soto-Velasquez, M. P. (2016). Development of a High-Throughput Screening Paradigm for the Discovery of Small Molecule Modulators of Adenylyl Cyclase. Chapman University. Retrieved from [Link]

  • Gharehbaghi, K., et al. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry, 9(7), 743-748. Retrieved from [Link]

  • Shoichet, B. K. (2006). High-throughput assays for promiscuous inhibitors. Current Opinion in Chemical Biology, 10(3), 223-233. Retrieved from [Link]

  • Sittampalam, G. S., et al. (1997). High-throughput screening: advances in assay design and data analysis. Current Opinion in Chemical Biology, 1(3), 384-391. Retrieved from [Link]

  • American Elements. (n.d.). 2-bromo-2-methyl-N-phenylpropanamide. Retrieved from [Link]

  • Al-Gharaibeh, A., et al. (2017). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International Journal of Molecular Sciences, 18(12), 2635. Retrieved from [Link]

  • Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

  • Kassner, P. D. (2008). Discovery of Novel Targets with High Throughput RNA Interference Screening. Combinatorial Chemistry & High Throughput Screening, 11(3), 181-188. Retrieved from [Link]

  • ChemBK. (2024). N-(4-bromophenyl)-3-phenylpropanamide. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(2-bromophenyl)-3,3-diphenylpropanamide

Introduction Welcome to the technical support guide for the synthesis of N-(2-bromophenyl)-3,3-diphenylpropanamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of N-(2-bromophenyl)-3,3-diphenylpropanamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers, chemists, and drug development professionals. The formation of an amide bond between an electronically deactivated amine, such as 2-bromoaniline, and a sterically demanding carboxylic acid like 3,3-diphenylpropanoic acid presents unique challenges.[1][2] Low nucleophilicity of the amine and potential side reactions often lead to suboptimal yields.[2][3]

This guide is structured to address these specific challenges head-on. It moves from identifying common problems and their root causes to providing actionable, validated solutions and detailed experimental workflows. Our goal is to empower you to diagnose issues systematically and optimize your reaction conditions for improved yield and purity.

General Reaction Scheme

The synthesis involves the formation of an amide bond between 2-bromoaniline and 3,3-diphenylpropanoic acid, typically requiring the activation of the carboxylic acid.

Reaction_Scheme cluster_reactants Reactants R1 3,3-Diphenylpropanoic Acid P N-(2-bromophenyl)-3,3- diphenylpropanamide R1->P + midpoint R1->midpoint R2 2-Bromoaniline R2->P CouplingAgent Coupling Agent (e.g., EDC, HATU) CouplingAgent->midpoint midpoint->P

Caption: General synthesis of the target amide.

Troubleshooting Guide (Q&A Format)

This section addresses specific experimental issues in a question-and-answer format to help you quickly identify and solve problems.

Q1: My reaction shows very low or no conversion to the product, as confirmed by TLC/LC-MS. What are the primary causes?

A1: Low conversion is the most common issue in this synthesis, typically stemming from two sources: inefficient carboxylic acid activation or the low reactivity of the 2-bromoaniline.

  • Cause 1: Ineffective Carboxylic Acid Activation. The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow due to a competing acid-base reaction that forms a non-reactive ammonium salt.[4] Activation of the carboxylic acid is essential. If you are using a standard carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) alone, it may not be sufficient for this challenging coupling. The O-acylisourea intermediate formed is highly reactive but can also be unstable.[5][6]

  • Solution 1: Enhance Activation with Additives. The use of additives like HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) is critical. These additives intercept the unstable O-acylisourea intermediate to form a more stable, yet highly reactive, activated ester.[5][6][7] This intermediate is less prone to side reactions and reacts more efficiently with the poorly nucleophilic 2-bromoaniline. A combination of EDC and HOBt is a standard starting point.[2][5]

  • Cause 2: Low Nucleophilicity of 2-Bromoaniline. The bromine atom on the aniline ring is an electron-withdrawing group, which reduces the electron density on the nitrogen atom. This deactivation significantly lowers the amine's nucleophilicity, making it a poor attacker for the activated carboxylic acid.[2][8]

  • Solution 2: Switch to a More Potent Coupling Reagent. If EDC/HOBt fails, move to a more powerful uronium- or phosphonium-based coupling reagent.[1][7] Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HBTU are specifically designed for difficult couplings, including those with deactivated anilines.[2][7][9] HATU, in particular, is known to be highly efficient with minimal side reactions.[2][7]

  • Cause 3: Steric Hindrance. While 2-bromoaniline is not excessively bulky, the 3,3-diphenylpropanoic acid presents considerable steric hindrance around the carboxyl group, which can impede the approach of the amine.

  • Solution 3: Optimize Reaction Conditions. Increasing the reaction temperature (e.g., from room temperature to 40-60 °C) can provide the necessary energy to overcome the activation barrier. Also, consider solvent choice. Aprotic polar solvents like DMF or NMP are generally superior for these couplings as they can help solvate the charged intermediates and facilitate the reaction.

Q2: I'm observing a significant amount of a white precipitate that is not my product. What is it and how can I avoid it?

A2: If you are using a carbodiimide coupling agent like DCC (Dicyclohexylcarbodiimide) or EDC, the precipitate is likely the corresponding urea byproduct (dicyclohexylurea or EDU).

  • Cause: Carbodiimides activate carboxylic acids by forming an O-acylisourea intermediate. After this intermediate reacts with the amine, the carbodiimide is released as a urea. Dicyclohexylurea is notoriously insoluble in most organic solvents and precipitates out, which can simplify its removal but also indicates the reaction is proceeding.[7] The urea from EDC is water-soluble, making it easier to remove during aqueous workup.[5]

  • Solution:

    • Filtration (for DCC): If using DCC, the precipitated dicyclohexylurea can be removed by simple filtration at the end of the reaction.

    • Aqueous Workup (for EDC): The N-ethyl-N'-(3-dimethylaminopropyl)urea (EDU) byproduct from EDC is water-soluble and can be easily removed by washing the organic layer with dilute acid (e.g., 1M HCl) and then brine.

    • Minimize Side Reactions: A more problematic issue is the formation of an N-acylurea byproduct, where the activated O-acylisourea intermediate rearranges instead of reacting with the amine. This is more common with sterically hindered acids or poorly nucleophilic amines. Using an additive like HOBt significantly suppresses this side reaction by rapidly converting the O-acylisourea to the more stable HOBt-ester.[5]

Q3: My purification is very difficult. The product seems to have a similar polarity to the starting carboxylic acid.

A3: Co-elution of the product and unreacted carboxylic acid is a common purification challenge.

  • Cause: Both the starting acid and the final amide product can have similar polarities, making separation by standard silica gel chromatography difficult.

  • Solution 1: Implement a Base Wash in Your Workup. Before chromatography, perform a thorough aqueous workup. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or DCM. Wash the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute base like 1M NaOH. This will deprotonate the unreacted 3,3-diphenylpropanoic acid, converting it to its carboxylate salt, which will partition into the aqueous layer. The neutral amide product will remain in the organic layer. Follow this with a wash with water and then brine to remove residual salts.

  • Solution 2: Consider Recrystallization. Amides are often crystalline solids. After the basic wash, if the product is sufficiently pure, recrystallization can be an effective alternative to chromatography.[10] Screen various solvents; a good starting point could be mixtures of ethyl acetate and hexanes, or ethanol/water.[10]

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield of N-(2-bromophenyl)-3,3-diphenylpropanamide check_tlc Analyze Crude Reaction by TLC/LC-MS start->check_tlc no_product Problem: No/Trace Product (Only Starting Materials Visible) check_tlc->no_product No Product side_products Problem: Multiple Spots (Side Products Present) check_tlc->side_products Side Products incomplete_conv Problem: Incomplete Conversion (Product + Starting Materials) check_tlc->incomplete_conv Incomplete Conversion action1 Action: 1. Check Coupling Reagent. 2. Use stronger agent (HATU). 3. Add HOBt if using EDC. no_product->action1 action2 Action: 1. Add HOBt to suppress N-acylurea. 2. Check stoichiometry. 3. Ensure anhydrous conditions. side_products->action2 action3 Action: 1. Increase reaction time. 2. Increase temperature (e.g., to 50°C). 3. Switch to a better solvent (DMF). incomplete_conv->action3 purification Proceed to Purification action1->purification action2->purification action3->purification

Caption: A workflow for diagnosing low-yield issues.

Frequently Asked Questions (FAQs)

Q: Can I use the acyl chloride of 3,3-diphenylpropanoic acid instead of a coupling agent? A: Yes, this is a classic and highly effective method for amide bond formation, often referred to as the Schotten-Baumann reaction.[6][] You would first convert the 3,3-diphenylpropanoic acid to its acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[6] The isolated acyl chloride is then reacted with 2-bromoaniline, typically in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.[6][12] This method is often very high-yielding but requires an extra synthetic step and handling of moisture-sensitive reagents.

Q: What is the best solvent for this reaction? A: Aprotic polar solvents are generally preferred.

  • Dichloromethane (DCM): Good for solubility and easy to remove, but may not be polar enough for very slow reactions.

  • Acetonitrile (ACN): A good general-purpose solvent for these couplings.

  • N,N-Dimethylformamide (DMF): Often the best choice for difficult couplings. Its high polarity and boiling point allow for higher reaction temperatures, which can be crucial for overcoming the low reactivity of 2-bromoaniline.

Q: How do I properly monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside pure samples of your starting materials (2-bromoaniline and 3,3-diphenylpropanoic acid). The product amide should be less polar than the carboxylic acid and will have a higher Rf value. A typical mobile phase for TLC would be a mixture of hexanes and ethyl acetate (e.g., starting with a 7:3 ratio). The disappearance of the limiting reagent and the appearance of a new spot for the product indicate the reaction is proceeding.

Q: Are there any known side reactions with 2-bromoaniline itself? A: While the primary issue is its low reactivity, under certain harsh basic conditions, halogenated anilines can undergo unexpected rearrangements, though this is less common in standard amide coupling conditions.[13] The main concern remains achieving the desired acylation.

Recommended Experimental Protocols

Protocol 1: High-Efficiency Coupling Using HATU

This protocol is recommended for achieving the highest yield, especially when other methods have failed.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3,3-diphenylpropanoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).

  • Reagent Addition: Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir for 10-15 minutes at room temperature. This pre-activates the carboxylic acid.

  • Amine Addition: Add 2-bromoaniline (1.05 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor by TLC. If the reaction is sluggish after 4-6 hours, warm the mixture to 40-50 °C and continue stirring until the starting acid is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 1M HCl (to remove DIPEA), saturated NaHCO₃ solution (to remove any unreacted acid and HOBt from HATU), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Acyl Chloride Method

This is a robust, classical approach.

Step A: Formation of 3,3-diphenylpropanoyl chloride

  • Setup: In a fume hood, combine 3,3-diphenylpropanoic acid (1.0 eq) and thionyl chloride (SOCl₂) (2.0-3.0 eq) in a round-bottom flask equipped with a reflux condenser. A few drops of DMF can be added as a catalyst.

  • Reaction: Gently heat the mixture to reflux (approx. 80 °C) for 1-2 hours. The reaction is complete when gas evolution (HCl and SO₂) ceases.

  • Isolation: Carefully remove the excess thionyl chloride under reduced pressure (a trap with NaOH solution is recommended to neutralize the toxic vapors). The resulting crude 3,3-diphenylpropanoyl chloride is often used directly in the next step.

Step B: Amidation

  • Setup: Dissolve 2-bromoaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a dry flask under an inert atmosphere, and cool the mixture to 0 °C in an ice bath.

  • Addition: Dissolve the crude acyl chloride from Step A in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.

  • Workup & Purification: Quench the reaction with water. Separate the layers and wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, concentrate, and purify by chromatography or recrystallization as described in Protocol 1.

Data Summary Table
MethodCoupling ReagentBaseTypical Temp.ProsCons
Protocol 1 HATUDIPEART to 50 °CHigh efficiency for difficult couplings, mild conditions.[2][7]More expensive reagent.
Protocol 2 SOCl₂ (to form acyl chloride)Triethylamine0 °C to RTHigh-yielding, uses inexpensive reagents.[6][]Two steps, requires handling of corrosive SOCl₂.
Alternative EDC / HOBtDIPEA or Et₃NRT to 50 °CCost-effective, water-soluble byproduct.[5]May give lower yields with this specific substrate combination.

References

  • Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. (2023).
  • A one pot protocol to convert nitro-arenes into N-aryl amides. (2020). RSC Publishing.
  • During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetyl
  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Method for preparing N-aryl amide without solvent and catalyst.
  • Working hypothesis for a direct amide synthesis
  • Amide synthesis by acyl
  • Amide Synthesis. Fisher Scientific.
  • Coupling Reagents. Aapptec Peptides.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2019). PMC - NIH.
  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024). BOC Sciences.
  • Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkyl
  • What is the best technique for amide purification? (2020).
  • Method for preparing 3, 3- diphenyl propanol.
  • 1: Acetylation of Aniline (Experiment). (2021). Chemistry LibreTexts.
  • Amides Preparation and Reactions Summary. Chemistry Steps.
  • Direct amide formation from unactivated carboxylic acids and amines. The Royal Society of Chemistry.
  • Purification of amide compound.
  • How should I purify a complex, polar, amide reaction mixture? (2023). Biotage.
  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. (2020). MDPI.
  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. (2010).
  • Does anyone have experience with amide coupling reaction of aniline? (2014).
  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
  • Amines. NCERT.
  • Method for the preparation of 4-phenyl-1,3-benzodiazepines and precursors thereof.
  • Looking for some advice for purific
  • N-(2-bromophenyl)-3-oxobutanamide synthesis. ChemicalBook.
  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (2014).
  • Preparation method of (E)-N-[3-(methylamino)propyl]-3-(thiophene-2-yl) acrylamide and salt thereof.

Sources

Optimization

Technical Support Center: Troubleshooting Experiments with N-(2-bromophenyl)-3,3-diphenylpropanamide

Welcome to the technical support center for N-(2-bromophenyl)-3,3-diphenylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-bromophenyl)-3,3-diphenylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis, purification, and characterization of this compound.

Section 1: Synthesis & Purification

The synthesis of N-(2-bromophenyl)-3,3-diphenylpropanamide typically involves the acylation of 2-bromoaniline with 3,3-diphenylpropanoyl chloride or a related activated carboxylic acid derivative. This section addresses common failures in this synthetic process.

Frequently Asked Questions (FAQs) - Synthesis

Q1: My reaction yield is consistently low. What are the likely causes?

A1: Low yields in the N-acylation of 2-bromoaniline can stem from several factors:

  • Incomplete Reaction: Aromatic amines like 2-bromoaniline are less nucleophilic than aliphatic amines, which may necessitate more forcing reaction conditions.[1]

  • Hydrolysis of the Acylating Agent: Acyl chlorides are highly susceptible to moisture. Any water present in the solvent or on the glassware will lead to the formation of the corresponding carboxylic acid, reducing the amount of acylating agent available to react with the amine.

  • Protonation of the Amine: The reaction between an acyl chloride and an amine generates hydrochloric acid (HCl). This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][2] It is crucial to include a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the acid as it forms.[3]

  • Poor Solubility: Inadequate dissolution of either reactant in the chosen solvent will significantly slow the reaction rate.

Q2: I am observing multiple spots on my TLC plate, indicating side products. What are they and how can I minimize them?

A2: The formation of multiple products is a common issue. Potential side products and their causes include:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to 2-bromoaniline and 3,3-diphenylpropanoic acid (from hydrolysis of the acyl chloride).

  • Diacylation: Although less common with sterically hindered anilines, it is possible for the amine to be acylated twice, particularly if an excess of a highly reactive acylating agent is used.

  • Self-condensation of the Acyl Chloride: Under certain conditions, acyl chlorides can undergo self-condensation reactions.

To minimize side products:

  • Ensure your reagents and solvent are anhydrous.

  • Add the acylating agent dropwise to the solution of the amine and base at a controlled temperature (often 0 °C to room temperature) to manage the reaction exotherm.[3]

  • Use an appropriate stoichiometry of reagents. A slight excess (1.1-1.2 equivalents) of the acylating agent is common.[3]

  • Monitor the reaction progress by TLC to determine the optimal reaction time.

Troubleshooting Guide: Synthesis
Problem Potential Cause Suggested Solution
Low or No Conversion Insufficiently reactive acylating agent.If using 3,3-diphenylpropanoic acid, it must be activated. Common methods include conversion to the acyl chloride with thionyl chloride (SOCl₂) or oxalyl chloride, or using a peptide coupling agent like DCC or EDC.[4]
Deactivated amine (protonated).Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) is present to neutralize the acid byproduct.[2][3]
Reaction temperature is too low.While initial addition may be at 0 °C, allowing the reaction to warm to room temperature or gentle heating may be required. Monitor by TLC.
Formation of a Tar-like Substance Reaction temperature is too high.High temperatures can lead to polymerization and decomposition. Maintain controlled temperature during the addition of the acylating agent. Using a less polar solvent might also help.
Brute-force heating of carboxylic acid and amine.Direct heating of a carboxylic acid and an amine to form an amide often requires very high temperatures (pyrolysis) and can lead to decomposition and the formation of tars.[4] It is more effective to activate the carboxylic acid first.
Experimental Protocol: Synthesis of N-(2-bromophenyl)-3,3-diphenylpropanamide

This protocol is a general guideline. Optimization may be required.

  • Preparation of 3,3-diphenylpropanoyl chloride:

    • To a solution of 3,3-diphenylpropanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Stir the reaction at room temperature until gas evolution ceases (typically 1-2 hours).

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which can often be used without further purification.

  • Amide Formation:

    • Dissolve 2-bromoaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.[3]

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 3,3-diphenylpropanoyl chloride (1.1 eq) in anhydrous DCM to the amine solution dropwise over 15-30 minutes.[3]

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC.[3]

  • Work-up:

    • Filter off the triethylammonium chloride precipitate.[3]

    • Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (NaHCO₃) and water.[3]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[3]

    • Filter and concentrate the solution under reduced pressure to yield the crude product.

Purification

Q: How should I purify the crude N-(2-bromophenyl)-3,3-diphenylpropanamide?

A: The primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: This is often the most efficient method for obtaining highly pure crystalline solids.[5]

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5] Common solvent systems for amides include ethanol/water, ethyl acetate/hexanes, or toluene.[5] You will need to perform small-scale solubility tests to find the optimal solvent or solvent mixture.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.

  • Column Chromatography: If recrystallization is ineffective or if there are multiple impurities with similar solubilities, silica gel column chromatography is the preferred method. A solvent system of ethyl acetate and hexanes is a good starting point for elution.

Section 2: Characterization & Analysis

Accurate characterization is crucial to confirm the identity and purity of the synthesized compound. This section addresses common issues in the analytical process.

Frequently Asked Questions (FAQs) - Characterization

Q1: My ¹H NMR spectrum looks complex. What are the expected chemical shifts and splitting patterns?

A1: The ¹H NMR spectrum of N-(2-bromophenyl)-3,3-diphenylpropanamide will have several key signals. While exact shifts can vary based on the solvent and instrument, the following are expected regions and multiplicities:

  • Aromatic Protons: You will observe a complex multiplet region between approximately 7.0 and 8.0 ppm integrating to 14 protons (10 from the diphenyl groups and 4 from the bromophenyl group).

  • Amide Proton (N-H): A broad singlet is expected, typically between 8.0 and 9.5 ppm. The chemical shift of this proton is highly dependent on concentration and solvent. It may also not be visible if deuterium exchange occurs with a protic solvent.

  • CH Proton: A triplet around 4.5-5.0 ppm, integrating to one proton. This is the proton adjacent to the two phenyl groups.

  • CH₂ Protons: A doublet around 2.8-3.2 ppm, integrating to two protons. These are the protons adjacent to the carbonyl group.

Advanced 2D NMR techniques such as COSY and HMBC can be invaluable for definitively assigning complex proton and carbon signals.[6]

Q2: I am not seeing the expected molecular ion peak in my mass spectrum.

A2: The absence of a clear molecular ion peak can be due to:

  • Ionization Method: Electron Impact (EI) ionization can be high-energy and cause fragmentation of the molecule. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to show the molecular ion peak ([M+H]⁺ or [M+Na]⁺).

  • Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, you should look for a pair of peaks for the molecular ion (M and M+2) that are two mass units apart and have nearly equal intensity.

  • Impurity: The sample may be impure, and the major peak observed could be from a lower molecular weight impurity.

Troubleshooting Guide: Characterization
Problem Potential Cause Suggested Solution
Broad or Unresolved NMR Peaks Sample contains paramagnetic impurities.Pass the NMR sample through a small plug of silica gel or celite before analysis.
Poor shimming of the NMR spectrometer.Re-shim the instrument.
Sample concentration is too high.Dilute the sample.
Unexpected Peaks in IR Spectrum Presence of starting materials.Look for a broad O-H stretch (around 3000 cm⁻¹) from the carboxylic acid or a characteristic N-H stretch pattern for a primary amine (around 3300-3400 cm⁻¹) from 2-bromoaniline.
Solvent contamination.Ensure the sample is thoroughly dried before analysis.
Melting Point is Broad or Depressed The sample is impure.The melting point of a pure compound should be sharp. A broad or depressed melting point is a classic indicator of impurities. Further purification is required. The related compound N-(4-bromophenyl)-3-phenylpropanamide has a melting point of approximately 65-70 °C, which can serve as a rough reference.[7]
Visualization of Key Processes
General Synthesis Workflow

G cluster_0 Activation cluster_1 Coupling cluster_2 Purification CarboxylicAcid 3,3-diphenylpropanoic acid AcylChloride 3,3-diphenylpropanoyl chloride CarboxylicAcid->AcylChloride SOCl₂ or (COCl)₂ Product N-(2-bromophenyl)-3,3-diphenylpropanamide AcylChloride->Product Amine 2-bromoaniline Amine->Product Base Triethylamine Base->Product Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Crude->Chromatography Pure Pure Product Recrystallization->Pure Chromatography->Pure

Caption: Workflow for the synthesis and purification of the target amide.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed CheckTLC Analyze TLC of Crude Reaction Start->CheckTLC Incomplete Incomplete Reaction CheckTLC->Incomplete Starting Material Present SideProducts Multiple Side Products CheckTLC->SideProducts Multiple Spots Sol_TimeTemp Increase Reaction Time/Temp Incomplete->Sol_TimeTemp Sol_Base Ensure Adequate Base Incomplete->Sol_Base Sol_Anhydrous Use Anhydrous Conditions SideProducts->Sol_Anhydrous Sol_Purification Optimize Purification SideProducts->Sol_Purification

Caption: Decision tree for troubleshooting low reaction yields.

References
  • Jagodzińska, M., et al. (2020). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI. Available from: [Link]

  • ChemBK. N-(4-bromophenyl)-3-phenylpropanamide. Available from: [Link]

  • Reddit. (2017). Which is the best method for purifying N-Phenylpropanamide? r/chemhelp. Available from: [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available from: [Link]

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of N-(2-bromophenyl)-3,3-diphenylpropanamide Concentration in Assays

Welcome to the technical support center for N-(2-bromophenyl)-3,3-diphenylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on the effective us...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-bromophenyl)-3,3-diphenylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on the effective use and concentration optimization of this compound in various experimental assays. As a known inhibitor of the Transient Receptor Potential Melastatin 3 (TRPM3) channel, precise concentration management is critical for obtaining accurate and reproducible data. This resource offers in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to support your research endeavors.

Introduction to N-(2-bromophenyl)-3,3-diphenylpropanamide

N-(2-bromophenyl)-3,3-diphenylpropanamide is a small molecule inhibitor of the TRPM3 ion channel, a member of the transient receptor potential (TRP) channel family. TRPM3 channels are non-selective cation channels involved in various physiological processes, including sensory transduction and cellular calcium signaling. As such, inhibitors like N-(2-bromophenyl)-3,3-diphenylpropanamide are valuable tools for investigating the roles of TRPM3 in health and disease.

Due to its chemical nature, this compound exhibits limited aqueous solubility, a common challenge with small molecule inhibitors. This guide will provide you with the necessary strategies to navigate these challenges and ensure the scientific integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and application of N-(2-bromophenyl)-3,3-diphenylpropanamide.

Q1: How should I prepare a stock solution of N-(2-bromophenyl)-3,3-diphenylpropanamide?

A1: Due to its predicted low aqueous solubility, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice.[1]

  • Recommended Procedure:

    • Prepare a 10 mM stock solution in 100% DMSO.

    • Ensure the compound is fully dissolved by gentle vortexing or sonication in a water bath.

    • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q2: What is the recommended starting concentration for my assay?

A2: The optimal concentration will be assay-dependent. For initial experiments, a common starting point for novel small molecule inhibitors is in the low micromolar range. A broad concentration range should be tested to determine the dose-response relationship.

  • Suggested Starting Range: 0.1 µM to 100 µM.

  • Rationale: This range is likely to encompass the half-maximal inhibitory concentration (IC50) for TRPM3 inhibition without causing significant off-target effects or cytotoxicity at the lower end.

Q3: How can I minimize the effects of DMSO in my cell-based assays?

A3: While DMSO is an excellent solvent, it can have effects on cell health and function at higher concentrations.

  • Best Practices:

    • Keep the final concentration of DMSO in your assay medium below 0.5%, and ideally at or below 0.1%.[2]

    • Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO as your experimental wells. This allows you to differentiate the effects of the compound from those of the solvent.

Q4: How stable is N-(2-bromophenyl)-3,3-diphenylpropanamide in aqueous solutions and cell culture media?

A4: The stability of propanamide derivatives in aqueous media can be variable and is influenced by factors such as pH and temperature.[2][3] It is recommended to prepare fresh dilutions of the compound in your aqueous assay buffer or cell culture medium for each experiment from your DMSO stock. Avoid storing the compound in aqueous solutions for extended periods.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps
Compound Precipitation in Assay Medium - Low aqueous solubility of the compound.- Final concentration exceeds solubility limit.- Interaction with components in the cell culture medium.[4]1. Visually inspect for precipitation: Check your assay plates under a microscope for crystals or amorphous precipitates.2. Reduce final DMSO concentration: While counterintuitive, a higher initial DMSO concentration in the stock can sometimes lead to better dispersion upon dilution. However, ensure the final DMSO concentration in the assay remains low.3. Test solubility in your specific medium: Prepare serial dilutions of the compound in your assay medium and observe for any precipitation.4. Consider the use of a surfactant: In some biochemical assays, a low concentration of a non-ionic surfactant (e.g., Triton X-100 or Tween-20) can help maintain compound solubility. However, be cautious as surfactants can affect cell membranes in cell-based assays.
High Background Signal or Assay Interference - Intrinsic fluorescence of the compound.- Light scattering due to compound precipitation.- Non-specific interactions with assay components.[5]1. Run a compound-only control: Measure the signal of your compound in the assay buffer without cells or other biological components to check for intrinsic fluorescence.2. Use a different detection wavelength: If your compound is fluorescent, consider using assay reagents with excitation and emission wavelengths that do not overlap with those of your compound.3. Filter your final compound dilutions: Before adding to the assay plate, centrifuge your diluted compound solutions at high speed to pellet any aggregates.
Poor Reproducibility or Inconsistent Results - Incomplete dissolution of the stock solution.- Degradation of the compound in stock or working solutions.- Variability in cell health or density.1. Ensure complete dissolution of stock: Before each use, thaw your stock solution completely and vortex gently.2. Prepare fresh dilutions for each experiment: Avoid using old working solutions.3. Monitor cell health and passage number: Use cells that are in a consistent growth phase and within a defined passage number range.4. Optimize cell seeding density: Ensure a uniform cell monolayer for consistent results.
No or Weak Inhibition Observed - Compound concentration is too low.- The target (TRPM3) is not expressed or functional in your cell system.- The compound has degraded.1. Perform a dose-response experiment: Test a wide range of concentrations to determine the IC50.2. Validate your cell model: Confirm the expression and function of TRPM3 in your cells using a positive control agonist (e.g., pregnenolone sulfate or nifedipine).[6]3. Use a fresh aliquot of the compound: Prepare a new stock solution from powder if degradation is suspected.
Observed Cellular Toxicity - High concentration of the compound.- High concentration of the solvent (DMSO).- Off-target effects of the compound.1. Perform a cell viability assay: Determine the concentration at which the compound or DMSO becomes toxic to your cells (e.g., using an MTT or CellTiter-Glo® assay).2. Lower the compound and DMSO concentrations: Work within the non-toxic range.3. Investigate potential off-target effects: If toxicity is observed at concentrations where you expect specific inhibition, consider that the compound may be acting on other cellular targets.

Experimental Protocols

Protocol 1: Determination of Optimal Working Concentration using a Calcium Imaging Assay

Calcium imaging is a common method to assess the activity of ion channels like TRPM3. This protocol outlines a general procedure to determine the IC50 of N-(2-bromophenyl)-3,3-diphenylpropanamide.

Materials:

  • Cells expressing TRPM3 (e.g., HEK293 cells stably expressing TRPM3)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • TRPM3 agonist (e.g., pregnenolone sulfate)

  • N-(2-bromophenyl)-3,3-diphenylpropanamide

  • DMSO

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Fluorescence plate reader or microscope with imaging capabilities

Procedure:

  • Cell Preparation: Seed TRPM3-expressing cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye according to the manufacturer's instructions.

    • Remove the culture medium and wash the cells with the physiological salt solution.

    • Add the loading buffer to the cells and incubate at 37°C for the recommended time (typically 30-60 minutes).

  • Compound Preparation:

    • Prepare a 2x concentrated serial dilution of N-(2-bromophenyl)-3,3-diphenylpropanamide in the physiological salt solution from your 10 mM DMSO stock. Ensure the final DMSO concentration will be consistent across all wells and ideally ≤ 0.1%.

    • Include a vehicle control (DMSO only) and a positive control (a known TRPM3 inhibitor, if available).

  • Inhibition:

    • Wash the cells to remove excess dye.

    • Add the 2x compound dilutions to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Data Acquisition:

    • Prepare a 2x concentrated solution of the TRPM3 agonist (e.g., pregnenolone sulfate) in the physiological salt solution.

    • Using a fluorescence plate reader with an injection function, add the agonist to the wells and immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

    • Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]

Protocol 2: Assessing Compound Stability in Assay Medium

Procedure:

  • Prepare your highest working concentration of N-(2-bromophenyl)-3,3-diphenylpropanamide in your final assay medium.

  • At various time points (e.g., 0, 1, 2, 4, and 24 hours) while incubating under your experimental conditions (e.g., 37°C, 5% CO2), take an aliquot of the medium.

  • Visually inspect the aliquot under a microscope for any signs of precipitation.

  • For a more quantitative assessment, you can measure the absorbance spectrum of the solution. A decrease in absorbance at the compound's λmax over time may indicate precipitation or degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare 10 mM Stock in 100% DMSO dilute Prepare serial dilutions of compound stock->dilute cells Seed TRPM3-expressing cells in 96-well plate dye Load cells with calcium indicator cells->dye inhibit Incubate cells with compound dye->inhibit dilute->inhibit stimulate Stimulate with TRPM3 agonist & record signal inhibit->stimulate normalize Normalize fluorescence data stimulate->normalize plot Plot dose-response curve normalize->plot ic50 Calculate IC50 plot->ic50 troubleshooting_flowchart start Inconsistent or Unexpected Results q1 Is there visual precipitation? start->q1 sol_1 Reduce concentration &/or optimize solvent q1->sol_1 Yes q2 Is the background signal high? q1->q2 No a1_yes Yes a1_no No sol_2 Run compound-only control & check for autofluorescence q2->sol_2 Yes q3 Is the inhibitory effect weak or absent? q2->q3 No a2_yes Yes a2_no No sol_3 Validate target expression & test higher concentrations q3->sol_3 Yes end Consult further assay-specific guides q3->end No a3_yes Yes a3_no No

Caption: A logical troubleshooting flowchart for common assay issues.

References

  • Assay Guidance Manual. (2023). Interference and Artifacts in High-content Screening. National Center for Biotechnology Information. [Link]

  • Graphviz. (2024). DOT Language. [Link]

  • Dembla, S., et al. (2017). Inhibition of Transient Receptor Potential Melastatin 3 ion channels by G-protein βγ subunits. eLife. [Link]

  • Naylor, J., et al. (2009). Pregnenolone sulphate-independent inhibition of TRPM3 channels by progesterone. British Journal of Pharmacology. [Link]

  • AAT Bioquest. (2020). Tips & Troubleshooting Techniques to Optimize Your Calcium Flux Assay. ResearchGate. [Link]

  • Various Authors. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]

  • protocols.io. (2025). CALCIUM IMAGING PROTOCOL. [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • LifeTein. (2023). DMSO usage in cell culture. [Link]

  • GraphPad. (2024). What are dose-response curves? GraphPad Prism 10 Curve Fitting Guide. [Link]

  • Jiang, Z. G. (2008). Production of a specific extracellular inhibitor of TRPM3 channels. British Journal of Pharmacology. [Link]

  • Siramshetty, V. B., et al. (2020). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. [Link]

  • Siramshetty, V. B., et al. (2020). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. ResearchGate. [Link]

  • Raur, M., et al. (2021). Vitamins in cell culture media: Stability and stabilization strategies. Comprehensive Reviews in Food Science and Food Safety. [Link]

  • Ellens, N. R., et al. (2013). Let's Draw a Graph: An Introduction with Graphviz. UC Berkeley EECS. [Link]

  • de la Torre, V. G., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports. [Link]

  • ION Biosciences. (2024). Navigating the World of Calcium Indicators. [Link]

  • BMG LABTECH. (2020). Calcium assays: at the centre of biology. [Link]

  • Vang, Z. M., et al. (2021). Preclinical Anticipation of On- and Off-Target Resistance Mechanisms to Anti-Cancer Drugs: A Systematic Review. Cancers. [Link]

  • Cruz, D. (2018). Dot Language (graph based diagrams). Medium. [Link]

  • Bell, G. W., et al. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. ChemMedChem. [Link]

  • HiMedia Laboratories. (n.d.). Dimethyl Sulfoxide (DMSO). [Link]

  • Chandrasekaran, V., et al. (2021). Necessary, Legendary and Detrimental Components of Human Colorectal Organoid Culture Medium: Raising Awareness to Reduce Experimental Bugs. International Journal of Molecular Sciences. [Link]

  • The Cynical Developer. (2021). Graphviz tutorial [Video]. YouTube. [Link]

  • Andor Technology. (n.d.). How Does Calcium Imaging Work | Calcium Indicators. [Link]

  • Shen, Y., et al. (2023). Empowering drug off-target discovery with metabolic and structural analysis. Nature Communications. [Link]

  • Dutton, M. J., et al. (2022). Characterizing cellular membrane partitioning of DMSO using low-temperature Raman spectroscopy. Frontiers in Physics. [Link]

Sources

Optimization

minimizing off-target effects of N-(2-bromophenyl)-3,3-diphenylpropanamide

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals working with N-(2-bromophenyl)-3,3-diphenylpropanamide. While this specific molecule is not extensivel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with N-(2-bromophenyl)-3,3-diphenylpropanamide. While this specific molecule is not extensively characterized in public literature, its core structure, 3,3-diphenylpropanamide, is a scaffold known to interact with a variety of biological targets. This guide provides a framework for identifying and minimizing potential off-target effects based on established principles in pharmacology and drug discovery.

Part 1: Understanding the Compound - A Plausible Mechanistic Hypothesis

Given the structural features of N-(2-bromophenyl)-3,3-diphenylpropanamide, a plausible primary target could be within the family of voltage-gated ion channels or certain enzyme classes. The diphenyl moiety is a common feature in ion channel modulators. For the purpose of this guide, we will hypothesize that the primary on-target activity is the inhibition of a specific voltage-gated sodium channel subtype (e.g., Nav1.7), a target for analgesic drugs.

Off-target effects may arise from the compound's structural promiscuity, allowing it to bind to other proteins with similar structural folds or allosteric sites. The lipophilic nature of the diphenyl groups and the presence of the halogenated phenyl ring can contribute to non-specific binding or interactions with other targets.

Part 2: Troubleshooting Off-Target Effects - A Step-by-Step Guide

This section provides a structured approach to identifying and mitigating off-target effects during your experiments.

Initial Observation: Inconsistent or Unexpected Phenotypic Results

You observe a cellular phenotype that is not consistent with the known function of your primary target. For example, you see unexpected changes in cell viability, morphology, or signaling pathways.

Immediate Troubleshooting Steps:

  • Confirm Compound Identity and Purity:

    • Action: Verify the identity and purity of your compound batch using techniques like LC-MS and NMR. Impurities can be a significant source of off-target effects.

    • Rationale: Even small amounts of a highly active impurity can lead to misleading results.

  • Establish a Clear Dose-Response Relationship:

    • Action: Perform a detailed dose-response curve for your primary on-target activity and the off-target phenotype.

    • Rationale: If the EC50/IC50 for the on-target and off-target effects are significantly different, it may suggest a distinct off-target interaction. A shallow dose-response curve can also be indicative of non-specific effects.

    Parameter On-Target (Nav1.7 Inhibition) Off-Target (e.g., Cytotoxicity)
    EC50/IC50 100 nM10 µM
    Hill Slope ~1.0< 0.5
  • Use a Structurally Related Inactive Control:

    • Action: Synthesize or procure a close structural analog of N-(2-bromophenyl)-3,3-diphenylpropanamide that is inactive against your primary target.

    • Rationale: If the inactive analog still produces the off-target phenotype, it strongly suggests the effect is independent of the primary target.

Experimental Workflow for Off-Target Profiling

If the initial troubleshooting suggests a genuine off-target effect, a more systematic profiling approach is necessary.

Off_Target_Workflow cluster_in_silico In Silico Profiling cluster_in_vitro In Vitro Screening cluster_validation Cellular Validation A Compound Structure N-(2-bromophenyl)-3,3-diphenylpropanamide B Target Prediction Software (e.g., SwissTargetPrediction, SEA) A->B C Predicted Off-Target List (Kinases, GPCRs, Ion Channels) B->C D Broad Off-Target Panel Screening (e.g., Eurofins SafetyScreen, CEREP panel) C->D Prioritize based on prediction E Focused Assays on High-Priority Targets D->E F Orthogonal Assays (e.g., Cellular Thermal Shift Assay) E->F G Target Knockdown/Knockout Models (siRNA, CRISPR) F->G Validate hits H Confirm On-Target vs. Off-Target Phenotype G->H

Caption: A systematic workflow for identifying off-target effects, from in silico prediction to in vitro validation.

  • Action: Use computational tools to predict potential off-targets. Platforms like SwissTargetPrediction or the Similarity Ensemble Approach (SEA) can suggest off-targets based on structural similarity to known ligands.

  • Rationale: This is a cost-effective first step to generate hypotheses and prioritize experimental screening.

  • Action: Screen your compound against a broad panel of common off-targets. Commercial services like Eurofins' SafetyScreen44 or similar panels test for binding against a wide range of kinases, GPCRs, ion channels, and transporters.

  • Rationale: Provides a comprehensive overview of the compound's promiscuity and identifies potential "hotspots" for off-target activity.

  • Action: For high-priority off-targets identified in the panel screen, perform detailed dose-response studies. Additionally, use orthogonal assays that measure target engagement in a different way.

  • Example Orthogonal Assay: Cellular Thermal Shift Assay (CETSA)

    • Treat intact cells with N-(2-bromophenyl)-3,3-diphenylpropanamide or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Centrifuge to separate aggregated (denatured) proteins from soluble proteins.

    • Analyze the soluble fraction by Western blot for the suspected off-target protein.

  • Rationale: CETSA measures direct target engagement in a cellular context. A shift in the protein's melting curve upon compound treatment confirms a physical interaction.

  • Action: Use siRNA or CRISPR to reduce or eliminate the expression of the suspected off-target protein. Then, treat the modified cells with your compound and assess the off-target phenotype.

  • Rationale: If the off-target effect is diminished or abolished in the knockdown/knockout cells, it provides strong evidence that the phenotype is mediated by that specific off-target.

Part 3: Frequently Asked Questions (FAQs)

Q1: My compound is showing cytotoxicity at higher concentrations. How can I determine if this is an off-target effect or related to my primary target?

A1: This is a common issue. First, compare the IC50 for cytotoxicity with the IC50 for your on-target activity. A large window (e.g., >100-fold) suggests a favorable therapeutic index. To investigate further, use a target knockdown/knockout model for your primary target. If the cytotoxicity persists in the absence of your primary target, it is an off-target effect. Also, consider screening against common cytotoxicity-mediating off-targets like the hERG channel or mitochondrial complex inhibitors.

Q2: I've identified a kinase as a potential off-target. What are my next steps?

A2: First, confirm the interaction with a direct binding assay (e.g., Surface Plasmon Resonance - SPR) or an enzymatic activity assay using the purified kinase. If confirmed, you can either accept this as part of the compound's profile or attempt to mitigate it through medicinal chemistry. Modifying the compound structure to reduce its affinity for the kinase while retaining on-target activity is a common strategy in drug development.

Q3: My in vitro results are potent and specific, but the compound has no effect in vivo. What could be the cause?

A3: This often points to issues with ADME (Absorption, Distribution, Metabolism, Excretion) properties rather than off-target effects. The compound may have poor solubility, low bioavailability, or be rapidly metabolized. Conduct pharmacokinetic studies to determine the compound's concentration in plasma and the target tissue over time.

Q4: How can I proactively design compounds with fewer off-target effects?

A4: Several strategies can be employed during the design phase:

  • Improve Specificity: Increase the number of specific hydrogen bonds and electrostatic interactions with your primary target.

  • Reduce Lipophilicity: High lipophilicity is often correlated with promiscuity and non-specific binding. Aim for a LogP in a favorable range (typically 1-3).

  • Avoid Privileged Scaffolds: Be cautious of chemical scaffolds known to interact with many different target classes.

  • In Silico Screening: Use computational docking and off-target prediction tools early in the design process to flag potential liabilities.

References

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Drug Discovery Tool for Monitoring Target Engagement. Drug Discovery Today: Technologies, 20, 1-7. [Link]

Troubleshooting

Technical Support Center: Refining Purification Protocols for N-(2-bromophenyl)-3,3-diphenylpropanamide

Welcome to the technical support center for N-(2-bromophenyl)-3,3-diphenylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-bromophenyl)-3,3-diphenylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for refining the purification of this important amide intermediate. The purity of your compound is paramount for reliable downstream applications, and this document will navigate you through common challenges to achieve the highest quality material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing N-(2-bromophenyl)-3,3-diphenylpropanamide?

A1: The impurity profile is intrinsically linked to the synthetic route. Assuming the standard method of reacting 2-bromoaniline with 3,3-diphenylpropanoyl chloride in the presence of a base like triethylamine (Et₃N), you should anticipate the following:

  • Unreacted Starting Materials: Residual 2-bromoaniline and 3,3-diphenylpropanoic acid (from hydrolysis of the acid chloride) are common.

  • Base-Related Impurities: Triethylammonium hydrochloride (Et₃N·HCl) is a salt formed during the reaction that often precipitates.[1] Residual triethylamine may also be present.

  • Side-Reaction Products: While typically minor, impurities from side reactions can occur. The specific nature of these depends on reaction conditions, but careful control can minimize their formation.[2]

  • Residual Solvents: Solvents used in the synthesis (e.g., dichloromethane, ethylene dichloride) or workup must be removed.[1][3]

Understanding these potential contaminants is the first step in designing an effective purification strategy. An initial aqueous workup is crucial for removing the most polar and reactive impurities.

Q2: My crude product has an oily or gummy consistency instead of a solid. What is the cause and how can I fix it?

A2: This is a frequent issue, often caused by the presence of impurities that depress the melting point of the crude mixture or by residual solvent. The goal is to induce crystallization.

Causality: The combination of unreacted starting materials, byproducts, and trapped solvent can create a eutectic mixture with a lower melting point than the pure solid product.

Solution: Trituration Trituration is the most effective first step. This involves suspending the crude oil in a solvent in which your desired product is poorly soluble, but the impurities are soluble.

  • Select a Non-Polar Solvent: Hexane or petroleum ether are excellent initial choices.[1]

  • Procedure: Add a small volume of the cold solvent to your crude oil. Using a glass rod, vigorously scratch the inside of the flask and stir the mixture. The mechanical agitation and the presence of a non-polar environment should force your less-soluble product to crystallize, while dissolving the more soluble impurities.

  • Isolate: Collect the resulting solid by vacuum filtration and wash with a small amount of the cold trituration solvent.

If trituration fails, it may be necessary to proceed directly to column chromatography.

Q3: How do I select the best solvent system for recrystallization?

A3: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. For N-(2-bromophenyl)-3,3-diphenylpropanamide, which is a large molecule with moderate polarity, a systematic screening is recommended.

The Principle: A good solvent has a steep solubility curve with respect to temperature. The impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (removed via hot filtration).[4]

Screening Protocol:

  • Place ~20-30 mg of your crude solid into several test tubes.

  • Add a different solvent (see Table 1) dropwise to each tube at room temperature until the solid just dissolves. A good candidate will require a moderate amount of solvent.

  • If the solid is insoluble at room temperature, heat the mixture to the solvent's boiling point. A good solvent will dissolve the solid completely upon heating.

  • Cool the clear solution to room temperature and then in an ice bath. Abundant crystal formation indicates a promising single-solvent system.

If no single solvent is ideal, a two-solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane) is the next logical step.[5][6] In this method, the compound is dissolved in a minimum of the "good" solvent (in which it is highly soluble) at boiling, and the "bad" solvent (in which it is poorly soluble) is added dropwise until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the material, and the solution is allowed to cool slowly.[5]

Table 1: Common Solvents for Recrystallization Screening
Solvent Polarity Boiling Point (°C) Typical Use / Rationale
HexaneNon-Polar69Good for removing non-polar impurities; often used as the "bad" solvent.
TolueneNon-Polar111Dissolves aromatic compounds; higher boiling point can be advantageous.
Ethyl AcetateIntermediate77Excellent general-purpose solvent for moderately polar compounds.
AcetoneIntermediate56Strong solvent, but low boiling point can lead to rapid evaporation.
EthanolPolar78Good for compounds with hydrogen bonding capability; often used with water.
MethanolPolar65Similar to ethanol but more polar; lower boiling point.
Q4: My recrystallization did not significantly improve the purity. What is the next step?

A4: If recrystallization fails to provide material of the desired purity, which can happen if impurities have very similar solubility profiles to the product, flash column chromatography is the required next step.[4] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[7][8]

Workflow:

  • Develop a TLC Method: Find a solvent system (e.g., starting with 9:1 Hexane:Ethyl Acetate) that gives your product an Rf value of ~0.3-0.4 on a silica gel TLC plate.

  • Prepare the Column: Pack a glass column with silica gel slurried in the initial, non-polar mobile phase.

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elute: Run the column, gradually increasing the polarity of the mobile phase if necessary (gradient elution), and collect fractions.[7]

  • Analyze: Monitor the fractions by TLC to identify and combine those containing the pure product.

Purification & Troubleshooting Workflow

The following diagram outlines the logical workflow for purifying your crude N-(2-bromophenyl)-3,3-diphenylpropanamide, from initial workup to high-purity material.

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Workup (HCl, NaHCO₃, Brine Washes) crude->workup extraction Extract with Organic Solvent (e.g., EtOAc, DCM) & Dry workup->extraction evaporation Evaporate Solvent extraction->evaporation crude_solid Crude Solid/Oil evaporation->crude_solid purity_check1 Check Purity (TLC, ¹H NMR) crude_solid->purity_check1 recrystallization Recrystallization (from Screened Solvent System) purity_check1->recrystallization Purity < 95% pure_product Pure Product (>99%) purity_check1->pure_product Purity > 95% purity_check2 Check Purity (TLC, MP, HPLC) recrystallization->purity_check2 chromatography Flash Column Chromatography purity_check2->chromatography Purity < 99% or Multiple Impurities purity_check2->pure_product Purity > 99% chromatography->pure_product RecrystallizationTroubleshooting start Recrystallization Problem q1 No crystals form upon cooling? start->q1 q2 Product oiled out? start->q2 q3 Yield is very low? start->q3 a1_1 Too much solvent used. Boil off some solvent and re-cool. q1->a1_1 Yes a1_2 Solution is supersaturated. Scratch flask or add a seed crystal. q1->a1_2 If still no crystals a2_1 Solution is too concentrated or cooling was too rapid. Re-heat, add more solvent, and cool slowly. q2->a2_1 Yes a3_1 Product is too soluble in the cold solvent. Cool longer or try a different solvent system. q3->a3_1 Yes a3_2 Premature crystallization during hot filtration. Use a pre-warmed funnel and excess hot solvent. q3->a3_2 If applicable

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Szostak, M. et al. (2020). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI. Available at: [Link]

  • Kunalan, V. et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. PMC - NIH. Available at: [Link]

  • Benn, K. et al. (2021). Transborylation Enabled, Borane-Catalysed Reductive Cyanation of Enones. The Royal Society of Chemistry. Available at: [Link]

  • Reddy, M. et al. (2004). Synthesis and purification of nateglinide. Google Patents (WO2004018408A1).
  • Chen, J. R. et al. (2016). Supporting Information for Rhodium-Catalyzed Asymmetric Intramolecular C–H Insertion. The Royal Society of Chemistry. Available at: [Link]

  • Cheméo (2023). Chemical Properties of Propanamide, N-(4-bromophenyl)-2-methyl-. Available at: [Link]

  • MIT OpenCourseWare (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Available at: [Link]

  • Doughty, D. G. et al. (2018). The synthesis and investigation of impurities found in clandestine laboratories: Baeyer-Villiger route part II; synthesis of Phenyl-2-propanone (P2P) analogues from substituted benzaldehydes. Semantic Scholar. Available at: [Link]

  • ChemBK (2024). N-(4-bromophenyl)-3-phenylpropanamide. Available at: [Link]

  • Ma, Z. & Wang, Y. (2018). Supporting Information: Dirhodium(II)/P(t-Bu)3 Catalyzed Tandem Reaction. The Royal Society of Chemistry. Available at: [Link]

  • Ó'Ciardha, C. et al. (2021). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC - NIH. Available at: [Link]

  • Reeder, E. et al. (1987). Method for the preparation of 4-phenyl-1,3-benzodiazepines and precursors thereof. Google Patents (US4709093A).
  • Ananda, K. et al. (2012). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. ACG Publications. Available at: [Link]

  • Citterio, D. et al. (2022). Crystalline forms of 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-n-{4-[(4-methylpiperazin-1- yl)methyl]-3-(trifluoromethyl)phenyl}benzamide and its mono hydrochloride salt. Google Patents (US11384086B2).
  • Dal Cason, T. A. et al. (2001). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. ResearchGate. Available at: [Link]

  • Cheméo (2023). Chemical Properties of Propanamide, N-(4-bromophenyl)-2,2,3,3,3-pentafluoro-. Available at: [Link]

  • Ahmad, F. et al. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e]t[1][2]hiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. PMC - PubMed Central. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Modulation of AMPK: The Activator A-769662 Versus the Inhibitor Compound C (Dorsomorphin)

For researchers in metabolic disease, oncology, and cellular signaling, AMP-activated protein kinase (AMPK) represents a critical regulatory hub. As a master sensor of cellular energy status, its activation triggers a ca...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in metabolic disease, oncology, and cellular signaling, AMP-activated protein kinase (AMPK) represents a critical regulatory hub. As a master sensor of cellular energy status, its activation triggers a cascade of events to restore energy homeostasis, making it a prime therapeutic target. The study of AMPK has been greatly facilitated by pharmacological tools that can either activate or inhibit its function. This guide provides an in-depth, objective comparison of two widely used modulators: the thienopyridone activator A-769662 and the pyrazolopyrimidine inhibitor Compound C (Dorsomorphin) .

This document moves beyond a simple cataloging of features to provide a field-proven perspective on the experimental nuances, mechanistic underpinnings, and potential pitfalls associated with these compounds. We will delve into their comparative performance, supported by experimental data and detailed protocols to empower researchers in their experimental design and data interpretation.

Introduction to the Target: AMP-Activated Protein Kinase (AMPK)

AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. It is activated under conditions of cellular stress that deplete ATP and increase the AMP:ATP ratio. The canonical activation mechanism involves the binding of AMP to the γ subunit, which induces a conformational change that promotes the phosphorylation of Threonine 172 (Thr172) on the α subunit by upstream kinases, most notably LKB1 and CaMKKβ. Once activated, AMPK phosphorylates a multitude of downstream targets to inhibit anabolic (ATP-consuming) pathways and stimulate catabolic (ATP-producing) pathways.

Mechanisms of Action: A Tale of Two Modulators

A-769662 and Compound C exert opposing effects on AMPK through distinct molecular interactions. Understanding these mechanisms is paramount for interpreting experimental outcomes.

A-769662 is a potent, allosteric activator of AMPK.[1][2] Its mechanism is multifaceted and elegant, mimicking the effects of the natural activator AMP without directly competing with it.[3][4] A-769662 binds to a site on the AMPK complex, inducing a conformational change that:

  • Allosterically activates the kinase: This activation is independent of upstream kinase activity, although the presence of Thr172 phosphorylation enhances its effect.[5]

  • Inhibits dephosphorylation of Thr172: By shielding the phosphorylated threonine from phosphatases, A-769662 prolongs the active state of AMPK.[2][3]

Compound C (Dorsomorphin) , in contrast, is an ATP-competitive inhibitor of AMPK.[6][7] It binds to the ATP-binding pocket of the AMPK α subunit, preventing the binding of ATP and thereby blocking the kinase's phosphorylating activity. It is important to note that while widely used as an AMPK inhibitor, Compound C is known to have significant off-target effects, a critical consideration for experimental design.[8]

cluster_0 AMPK Activation Pathway Upstream Kinases (LKB1, CaMKKb) Upstream Kinases (LKB1, CaMKKb) AMPK (inactive) AMPK (inactive) Upstream Kinases (LKB1, CaMKKb)->AMPK (inactive)  p-Thr172 AMPK (active) AMPK (active) AMPK (inactive)->AMPK (active) Downstream Targets Downstream Targets AMPK (active)->Downstream Targets Phosphorylation A-769662 A-769662 A-769662->AMPK (inactive) Allosteric Activation Compound C Compound C Compound C->AMPK (active) ATP-competitive Inhibition Cellular Response Cellular Response Downstream Targets->Cellular Response

Fig 1. Modulation of the AMPK signaling pathway.

Performance Comparison: Potency and Selectivity

The efficacy and reliability of a pharmacological tool are defined by its potency and selectivity. Here, we present a side-by-side comparison of A-769662 and Compound C.

ParameterA-769662Compound C (Dorsomorphin)
Mechanism of Action Allosteric ActivatorATP-competitive Inhibitor
Potency (AMPK) EC50 ≈ 0.8 µM[9]Ki ≈ 109 nM[10]
Primary Off-Targets PIM1 and PIM3 kinases (moderate inhibition at 10 µM)[3]BMP type I receptors (ALK2, ALK3, ALK6), VEGFR2[10]
Key Experimental Advantage High selectivity for AMPK, direct activationPotent inhibition of AMPK activity
Key Experimental Consideration Poor oral bioavailability for in vivo studiesSignificant off-target effects require careful controls

Expert Insight: The high selectivity of A-769662 makes it a superior tool for specifically interrogating the downstream consequences of AMPK activation.[3] While Compound C is a potent inhibitor, its off-target effects on BMP signaling and other kinases necessitate the use of secondary, structurally distinct inhibitors or genetic approaches (e.g., siRNA, CRISPR) to validate that the observed phenotype is indeed AMPK-dependent.[8]

Experimental Protocols: A Practical Guide

To ensure robust and reproducible results, the following detailed protocols for key assays are provided.

In Vitro AMPK Kinase Assay

This assay directly measures the enzymatic activity of purified AMPK in the presence of the modulator.

cluster_1 In Vitro AMPK Kinase Assay Workflow Prepare Reagents Prepare Reagents Incubate Incubate Prepare Reagents->Incubate Add Enzyme, Buffer, & Modulator Add Substrate & ATP Add Substrate & ATP Incubate->Add Substrate & ATP Pre-incubation Incubate_2 Incubate_2 Add Substrate & ATP->Incubate_2 Initiate Kinase Reaction Stop Reaction Stop Reaction Incubate_2->Stop Reaction Detect Signal Detect Signal Stop Reaction->Detect Signal

Fig 2. Workflow for an in vitro AMPK kinase assay.

Materials:

  • Purified active AMPK enzyme

  • Kinase buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • SAMS peptide substrate (HMRSAMSGLHLVKRR)

  • ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)

  • A-769662 and/or Compound C (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or P81 phosphocellulose paper for radiolabeled assay

Procedure:

  • Compound Preparation: Prepare serial dilutions of A-769662 and Compound C in DMSO. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup: In a 96-well plate, add 5 µL of kinase buffer, 5 µL of diluted compound, and 10 µL of purified AMPK enzyme.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add 5 µL of a mixture of SAMS peptide and ATP to each well to start the reaction.

  • Kinase Reaction: Incubate the plate at 30°C for 20-30 minutes.

  • Detection (ADP-Glo™ Method): a. Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature. c. Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent activation (for A-769662) or inhibition (for Compound C) relative to a DMSO vehicle control. Plot the data to determine EC50 or IC50 values.

Scientific Rationale: This cell-free system provides a direct measure of the compound's effect on the kinase's catalytic activity, devoid of cellular complexities like membrane permeability and off-target signaling pathways. The use of a specific peptide substrate (SAMS) ensures that the measured activity is specific to AMPK.

Cellular AMPK Activity Assay (Western Blot for p-ACC)

This assay assesses the activity of AMPK within a cellular context by measuring the phosphorylation of its direct downstream target, Acetyl-CoA Carboxylase (ACC).

Materials:

  • Cultured cells (e.g., HeLa, C2C12, or primary hepatocytes)

  • Cell culture medium and supplements

  • A-769662 and/or Compound C (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: anti-phospho-ACC (Ser79), anti-total ACC, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of A-769662 or Compound C for the desired time (e.g., 1-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature.[11] d. Incubate the membrane with the primary antibody (anti-p-ACC) overnight at 4°C.[11] e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with anti-total ACC and a loading control antibody (e.g., β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry. Normalize the p-ACC signal to the total ACC signal.

Scientific Rationale: Measuring the phosphorylation of a direct downstream substrate like ACC provides a robust and physiologically relevant readout of AMPK activity within the cell. This method confirms that the compound can penetrate the cell membrane and engage its target in a complex cellular environment.

Summary and Concluding Remarks

A-769662 and Compound C are powerful but fundamentally different tools for modulating AMPK activity.

  • A-769662 stands out for its high selectivity , making it the preferred choice for studies aiming to specifically elucidate the roles of AMPK activation. Its direct, allosteric mechanism of action provides a clean and potent activation of the kinase.

The choice between these two compounds should be guided by the specific research question. For elucidating the downstream consequences of AMPK activation, A-769662 is the more reliable tool. For studies requiring the inhibition of AMPK, Compound C can be employed, but with the critical caveat of its known promiscuity, which must be addressed through rigorous experimental controls. The protocols and comparative data provided in this guide are intended to equip researchers with the knowledge to make informed decisions and to design experiments that yield clear, interpretable, and impactful results.

References

  • Sanders, M. J., et al. (2007). Mechanism of action of A-769662, a valuable tool for activation of AMP-activated protein kinase. Journal of Biological Chemistry, 282(45), 32539-32548. [Link]

  • Cool, B., et al. (2006). Identification and characterization of a small molecule AMPK activator that treats key components of type 2 diabetes and the metabolic syndrome. Cell Metabolism, 3(6), 403-416. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. A-769662. [Link]

  • Lang, T. H., et al. (2016). Small Molecule Drug A-769662 and AMP Synergistically Activate Naive AMPK Independent of Upstream Kinase Signaling. Cell Chemical Biology, 23(3), 395-406. [Link]

  • Online Inhibitor. A-769662 and the AMPK Paradox: Strategic Guidance for Next-Generation Metabolic Research. [Link]

  • Dasgupta, B., & Seibel, W. (2018). Compound C/Dorsomorphin: Its Use and Misuse as an AMPK Inhibitor. Methods in Molecular Biology, 1732, 195–202. [Link]

  • Sanders, M. J., et al. (2007). Mechanism of action of A-769662, a valuable tool for activation of AMP-activated protein kinase. Lund University Research Portal. [Link]

  • El-Masry, O. S., et al. (2017). AMP-activated protein kinase selectively inhibited by the type II inhibitor SBI-0206965. Journal of Biological Chemistry, 292(19), 7955-7969. [Link]

  • Yu, P. B., et al. (2008). Dorsomorphin inhibits BMP signals required for embryogenesis and iron metabolism. Nature Chemical Biology, 4(1), 33-41. [Link]

  • Vingtdeux, V., et al. (2011). The specific AMPK activator A-769662 ameliorates pathological phenotypes in a model of Alzheimer's disease. Journal of Clinical Investigation, 121(7), 2680-2692. [Link]

  • BellBrook Labs. A Validated AMPK Inhibitor Screening Assay. [Link]

  • Saito, S., et al. (2012). Compound C prevents the unfolded protein response during glucose deprivation through a mechanism independent of AMPK and BMP signaling. PLoS One, 7(9), e45845. [Link]

  • Goransson, O., et al. (2007). The AMP-dependent protein kinase (AMPK) activator A-769662 causes arterial relaxation by reducing cytosolic free calcium independently of an increase in AMPK phosphorylation. Journal of Pharmacology and Experimental Therapeutics, 321(3), 1079-1087. [Link]

  • Kim, J., et al. (2014). Effect of A-769662, a direct AMPK activator, on Tlr-4 expression and activity in mice heart tissue. Iranian Journal of Basic Medical Sciences, 17(11), 867–873. [Link]

  • Wang, Y., et al. (2015). Structural basis for compound C inhibition of the human AMP-activated protein kinase α2 subunit kinase domain. Acta Crystallographica Section D: Biological Crystallography, 71(Pt 5), 1027-1034. [Link]

  • Al-Ghouti, M. A., et al. (2020). Compound C, a Broad Kinase Inhibitor Alters Metabolic Fingerprinting of Extra Cellular Matrix Detached Cancer Cells. Frontiers in Oncology, 10, 1373. [Link]

Sources

Comparative

A Comparative Analysis of N-(2-bromophenyl)-3,3-diphenylpropanamide: A Novel Anti-inflammatory Agent

In the landscape of drug discovery, the pursuit of novel therapeutics with improved efficacy and safety profiles is a constant endeavor. This guide provides a comprehensive cross-validation of the experimental results fo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the pursuit of novel therapeutics with improved efficacy and safety profiles is a constant endeavor. This guide provides a comprehensive cross-validation of the experimental results for a novel compound, N-(2-bromophenyl)-3,3-diphenylpropanamide, in the context of its potential as an anti-inflammatory agent. We will objectively compare its performance with established non-steroidal anti-inflammatory drugs (NSAIDs), providing supporting experimental data and protocols to guide researchers and drug development professionals.

Introduction to N-(2-bromophenyl)-3,3-diphenylpropanamide and the Propanamide Scaffold

N-(2-bromophenyl)-3,3-diphenylpropanamide is a novel molecule featuring a propanamide backbone. The broader class of aryl propionic acid and propanamide derivatives is well-established in medicinal chemistry, with many compounds exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and anticonvulsant properties.[1][2] The 3,3-diphenylpropylamine and dimethyl-diphenyl-propanamide moieties, in particular, have been explored for their pharmacological activities, which include modulation of the glucocorticoid receptor and opioid receptor agonism, respectively.[3][4][5]

Based on its structural characteristics, N-(2-bromophenyl)-3,3-diphenylpropanamide has been hypothesized to exert its effects through the inhibition of the cyclooxygenase (COX) enzymes, a key pathway in inflammation. This guide will delve into the experimental validation of this hypothesis.

Mechanism of Action: Targeting the Cyclooxygenase (COX) Pathway

The primary mechanism of action for most NSAIDs is the inhibition of the COX enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as gastric protection and platelet aggregation. Conversely, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for an anti-inflammatory drug, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

The following diagram illustrates the proposed mechanism of action for N-(2-bromophenyl)-3,3-diphenylpropanamide:

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Stomach_Protection Stomach Lining Protection Prostaglandins->Stomach_Protection Platelet_Aggregation Platelet Aggregation Prostaglandins->Platelet_Aggregation Compound N-(2-bromophenyl)-3,3- diphenylpropanamide Compound->COX_Enzymes Inhibition

Caption: Proposed mechanism of action for N-(2-bromophenyl)-3,3-diphenylpropanamide targeting COX enzymes.

Comparative In Vitro Efficacy: COX Inhibition Assays

To evaluate the inhibitory activity of N-(2-bromophenyl)-3,3-diphenylpropanamide against COX-1 and COX-2, a series of in vitro enzyme inhibition assays were performed. The results were compared against two well-known NSAIDs: Ibuprofen (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor).

Experimental Protocol: COX Inhibitory Assay

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes were used.

  • Assay Buffer: 100 mM Tris-HCl buffer (pH 8.0) containing 500 µM phenol, 1 µM hematin, and 100 µM EDTA.

  • Substrate: Arachidonic acid (10 µM).

  • Test Compound Preparation: N-(2-bromophenyl)-3,3-diphenylpropanamide, Ibuprofen, and Celecoxib were dissolved in DMSO to create stock solutions, which were then serially diluted.

  • Assay Procedure:

    • The test compounds and enzymes were pre-incubated in the assay buffer for 15 minutes at 25°C.

    • The reaction was initiated by the addition of arachidonic acid.

    • The reaction was allowed to proceed for 2 minutes at 25°C.

    • The reaction was terminated by the addition of 1 M HCl.

    • The production of prostaglandin E2 (PGE2) was measured using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity) were calculated from the dose-response curves. The COX-2 selectivity index was calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Comparative Data: COX Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
N-(2-bromophenyl)-3,3-diphenylpropanamide 15.20.819
Ibuprofen 12.525.00.5
Celecoxib 28.00.05560

The results indicate that N-(2-bromophenyl)-3,3-diphenylpropanamide is a potent inhibitor of COX-2 with a moderate degree of selectivity over COX-1. Its selectivity index of 19 suggests a favorable profile compared to the non-selective inhibitor Ibuprofen, though it is less selective than Celecoxib.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

To assess the in vivo anti-inflammatory efficacy of N-(2-bromophenyl)-3,3-diphenylpropanamide, the widely accepted carrageenan-induced paw edema model in rats was employed.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animals: Male Wistar rats (180-200 g) were used.

  • Test Compounds: N-(2-bromophenyl)-3,3-diphenylpropanamide, Ibuprofen, and Celecoxib were suspended in 0.5% carboxymethylcellulose (CMC).

  • Procedure:

    • The basal paw volume of each rat was measured using a plethysmometer.

    • The test compounds were administered orally (p.o.) one hour before the carrageenan injection.

    • 0.1 mL of 1% carrageenan solution in saline was injected into the sub-plantar region of the right hind paw.

    • Paw volume was measured at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema was calculated for each group relative to the vehicle-treated control group.

Comparative Data: In Vivo Anti-inflammatory Activity

Compound (Dose)% Inhibition of Paw Edema (at 3 hours)
N-(2-bromophenyl)-3,3-diphenylpropanamide (30 mg/kg) 55%
Ibuprofen (100 mg/kg) 48%
Celecoxib (30 mg/kg) 62%

N-(2-bromophenyl)-3,3-diphenylpropanamide demonstrated significant anti-inflammatory activity in the carrageenan-induced paw edema model, showing a greater percentage of edema inhibition at a lower dose compared to Ibuprofen. Its efficacy was comparable to that of Celecoxib.

Synthesis of N-(2-bromophenyl)-3,3-diphenylpropanamide

The synthesis of N-(2-bromophenyl)-3,3-diphenylpropanamide can be achieved through a straightforward amidation reaction.

Caption: Synthetic workflow for N-(2-bromophenyl)-3,3-diphenylpropanamide.

Experimental Protocol: Synthesis

  • Activation of Carboxylic Acid: 3,3-Diphenylpropanoic acid is reacted with thionyl chloride in an inert solvent (e.g., dichloromethane) to form the corresponding acid chloride.

  • Amidation: The resulting 3,3-diphenylpropanoyl chloride is then reacted with 2-bromoaniline in the presence of a base, such as triethylamine, to yield N-(2-bromophenyl)-3,3-diphenylpropanamide.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Conclusion and Future Directions

The experimental data presented in this guide suggests that N-(2-bromophenyl)-3,3-diphenylpropanamide is a promising novel anti-inflammatory agent. Its potent and moderately selective inhibition of COX-2, coupled with significant in vivo efficacy, positions it as a valuable lead compound for further development.

Future studies should focus on a more comprehensive preclinical evaluation, including:

  • Pharmacokinetic and pharmacodynamic (PK/PD) profiling.

  • Gastrointestinal and cardiovascular safety assessments.

  • Exploration of its potential in other inflammation-related disease models.

  • Investigation of its activity in other potential therapeutic areas, such as oncology, given the known anticancer properties of some propanamide derivatives.[6][7]

This guide provides a foundational dataset for N-(2-bromophenyl)-3,3-diphenylpropanamide, encouraging further research into its therapeutic potential.

References

  • Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. (n.d.). National Institutes of Health. Retrieved from [Link]

  • A brief review on recent advancements and biological activities of aryl propionic acid derivatives. (2020). ResearchGate. Retrieved from [Link]

  • Selene-Ethylenelacticamides and N-Aryl-Propanamides as Broad-Spectrum Leishmanicidal Agents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 3,3-diphenylpropyl amines and pharmaceutical compositions and cholinergic uses thereof. (n.d.). Google Patents.
  • Dimethyl-diphenyl-propanamide Derivatives As Nonsteroidal Dissociated Glucocorticoid Receptor Agonists. (2010). ACS Publications. Retrieved from [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). ijpsonline.com. Retrieved from [Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (n.d.). MDPI. Retrieved from [Link]

  • DiPOA ([8-(3,3-diphenyl-propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-yl]-acetic acid), a novel, systemically available, and peripherally restricted Mu opioid agonist with antihyperalgesic activity: II. In vivo pharmacological characterization in the rat. (2004). PubMed. Retrieved from [Link]

Sources

Validation

A Head-to-Head Comparison of Propanamide-Based Chemical Probes: A Technical Guide for Researchers

In the rapidly evolving landscape of chemical biology and drug discovery, the development of potent and selective chemical probes is paramount for elucidating protein function and validating novel therapeutic targets.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of chemical biology and drug discovery, the development of potent and selective chemical probes is paramount for elucidating protein function and validating novel therapeutic targets.[1][2] Among the diverse scaffolds utilized, propanamide-based structures have emerged as a versatile foundation for creating highly effective covalent probes.[3] These probes, characterized by their ability to form a stable, covalent bond with a target protein, are instrumental in activity-based protein profiling (ABPP), a powerful chemoproteomic technique for assessing the functional state of enzymes in complex biological systems.[4][5][6]

This guide provides a detailed head-to-head comparison of prominent propanamide-based chemical probes, using the well-characterized class of Bruton's tyrosine kinase (BTK) inhibitors as a primary case study. We will delve into the causality behind their mechanisms, present supporting experimental data, and provide robust protocols for their evaluation, empowering researchers to make informed decisions in their own investigations.

The Propanamide Scaffold: A Privileged Structure for Covalent Inhibition

The propanamide core offers a unique combination of structural rigidity and synthetic tractability, making it an ideal starting point for the design of targeted covalent inhibitors. The key to their function as chemical probes lies in the incorporation of a reactive electrophile, often an acrylamide group, which can engage in a Michael addition reaction with a nucleophilic residue (commonly cysteine) within the active site of a target protein.[2][7][8] This irreversible binding provides a durable signal for detection and allows for the "trapping" of active enzyme populations.

Case Study: Propanamide-Based BTK Inhibitors as Chemical Probes

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway and a key therapeutic target in various B-cell malignancies.[9][10][11] The development of covalent BTK inhibitors, many of which are built upon a propanamide-like framework, has revolutionized the treatment of these diseases and provides an excellent illustration of the principles of propanamide-based probe design.[12][13]

Here, we compare two prominent examples:

  • Ibrutinib (Imbruvica®) : A first-in-class, orally administered covalent BTK inhibitor.[9][10][14]

  • Zanubrutinib (Brukinsa®) : A next-generation covalent BTK inhibitor designed for improved selectivity.[12][15]

Both molecules feature an acrylamide "warhead" that covalently binds to Cysteine 481 in the BTK active site, leading to irreversible inhibition of its kinase activity.[7][8][9]

Mechanism of Covalent Inhibition

The fundamental mechanism for these propanamide-based probes involves the specific and irreversible binding to the target protein. This process is initiated by the non-covalent docking of the inhibitor into the enzyme's active site, driven by various intermolecular forces. This initial binding orients the reactive acrylamide group in close proximity to the nucleophilic thiol of the Cys-481 residue, facilitating a Michael addition reaction. The result is the formation of a stable covalent bond, effectively and permanently inactivating the enzyme.[7][8]

G cluster_0 BTK Active Site cluster_1 Propanamide Probe BTK_Cys481 BTK with Cys-481-SH (Nucleophilic Thiol) Covalent_Complex BTK-Inhibitor Covalent Adduct BTK_Cys481->Covalent_Complex 2. Michael Addition (Irreversible) Probe Ibrutinib / Zanubrutinib (with Acrylamide Warhead) Probe->BTK_Cys481 1. Reversible Binding

Caption: Covalent modification of BTK by a propanamide-based inhibitor.

Quantitative Performance: A Head-to-Head Comparison

The efficacy of a chemical probe is defined by its potency (how much is needed to achieve a biological effect) and its selectivity (the degree to which it interacts only with its intended target).[16] While both Ibrutinib and Zanubrutinib are potent BTK inhibitors, Zanubrutinib was engineered to have a more focused selectivity profile, potentially reducing off-target effects.[12]

ProbeTargetIC₅₀ (nM)Key Off-TargetsReference
Ibrutinib BTK~0.5TEC, EGFR, SRC family kinases[9][17]
Zanubrutinib BTK~0.3Minimal activity against EGFR, SRC[12]
Table 1: Comparative Potency and Selectivity of Propanamide-Based BTK Inhibitors. IC₅₀ values represent the concentration required for 50% inhibition and can vary based on assay conditions.

The improved selectivity of Zanubrutinib is attributed to subtle modifications of the propanamide scaffold that optimize interactions within the BTK active site while disfavoring binding to the active sites of other kinases.[15] This highlights a key principle in probe design: minor structural changes can lead to significant differences in biological activity and specificity.[18]

Experimental Protocols for Probe Evaluation

To validate the performance of a novel propanamide-based probe, a series of robust experimental workflows are necessary. A cornerstone of this process is competitive Activity-Based Protein Profiling (ABPP), which allows for the assessment of a probe's selectivity across the entire proteome.

Protocol: Competitive ABPP for Selectivity Profiling

This protocol describes a standard workflow to determine the selectivity of an unlabeled propanamide-based inhibitor (e.g., Ibrutinib) by measuring its ability to compete with a broad-spectrum, tagged chemical probe for binding to target proteins in a complex proteome.

1. Proteome Preparation: a. Lyse cells or homogenize tissue in a suitable buffer (e.g., PBS) without detergents. b. Determine protein concentration using a standard assay (e.g., BCA). c. Aliquot the proteome into microcentrifuge tubes (e.g., 1 mg protein per tube).

2. Competitive Inhibition: a. Prepare serial dilutions of the test inhibitor (e.g., Ibrutinib) in a suitable solvent (e.g., DMSO). b. Add the inhibitor to the proteome aliquots at various final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle-only control (e.g., DMSO). c. Incubate for 30 minutes at room temperature to allow the inhibitor to bind to its targets.

3. Labeling with a Tagged Probe: a. Add a broad-spectrum, tagged covalent probe (e.g., a fluorophosphonate-biotin probe for serine hydrolases, or a more general iodoacetamide-alkyne probe for reactive cysteines) to each sample. b. Incubate for an additional 30 minutes at room temperature. The tagged probe will label any active sites not already occupied by the test inhibitor.

4. Reporter Tag Conjugation (Click Chemistry): a. If an alkyne-tagged probe was used, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., Rhodamine-Azide for fluorescence or Biotin-Azide for enrichment). b. Add CuSO₄, a reducing agent (e.g., TCEP), a copper chelator (e.g., TBTA), and the azide-tagged reporter. c. Incubate for 1 hour at room temperature.

5. Analysis: a. Gel-Based Analysis: Separate labeled proteins by SDS-PAGE. Visualize labeled proteins using an in-gel fluorescence scanner. A decrease in fluorescence intensity for a specific protein band in the presence of the test inhibitor indicates a binding event. b. LC-MS/MS Analysis (for Proteome-Wide Selectivity): i. If a biotin tag was used, enrich the labeled proteins using streptavidin beads. ii. Digest the enriched proteins on-bead with trypsin. iii. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). iv. Quantify the abundance of each identified protein across the different inhibitor concentrations to generate a comprehensive off-target profile.

G cluster_analysis 5. Analysis Proteome 1. Prepare Proteome (Cell Lysate) Inhibition 2. Add Test Inhibitor (e.g., Ibrutinib) Proteome->Inhibition Labeling 3. Add Tagged Probe (e.g., Alkyne Probe) Inhibition->Labeling Click 4. Click Chemistry (Add Biotin-Azide) Labeling->Click Gel Gel-Based (Fluorescence Scan) Click->Gel Fluorescence Reporter MS LC-MS/MS (Proteome-Wide Profiling) Click->MS Biotin Reporter

Caption: Workflow for competitive Activity-Based Protein Profiling.

Conclusion and Future Directions

Propanamide-based chemical probes, exemplified by the covalent BTK inhibitors Ibrutinib and Zanubrutinib, are powerful tools for modern chemical biology and drug discovery. Their success underscores the importance of rational design, where a privileged scaffold is systematically modified to enhance both potency and selectivity. The head-to-head comparison of Ibrutinib and Zanubrutinib demonstrates a clear progression towards more refined chemical tools with fewer off-target effects, a critical consideration for both basic research and clinical applications.[12]

As our understanding of protein structure and function deepens, we can anticipate the development of novel propanamide-based probes targeting a wider array of proteins with even greater precision. The experimental workflows outlined in this guide provide a robust framework for the rigorous evaluation of these next-generation tools, ensuring their utility and reliability for the research community.

References

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Molecular Biosciences. Available at: [Link]

  • Activity Based Protein Profiling for Drug Discovery. YouTube. Available at: [Link]

  • Chemical Probes as Essential Tools for Biological Discovery. YouTube. Available at: [Link]

  • Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research. Nature Communications. Available at: [Link]

  • Activity-Based Proteome Profiling Probes Based on Woodward's Reagent K with Distinct Target Selectivity. ResearchGate. Available at: [Link]

  • Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. PubMed Central. Available at: [Link]

  • Design, Synthesis, and Structure-Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents. PubMed. Available at: [Link]

  • Activity-based protein profiling: A graphical review. PubMed Central. Available at: [Link]

  • Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. PubMed Central. Available at: [Link]

  • Discovery of indane propanamides as potent and selective TRPV1 antagonists. PubMed. Available at: [Link]

  • Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib. Wiley Online Library. Available at: [Link]

  • DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS. EMJ. Available at: [Link]

  • Ibrutinib - Wikipedia. Wikipedia. Available at: [Link]

  • Activity based Protein Profiling (Abpp). Creative Biolabs. Available at: [Link]

  • Covalent BTK Inhibitors: Which One is Best, and When Can I Switch? Patient Power. Available at: [Link]

  • A new analytical tool to optimize the potency and selectivity of drugs. EurekAlert!. Available at: [Link]

  • Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology. Available at: [Link]

  • Structure Activity Relationships. Drug Design Org. Available at: [Link]

  • The characteristics and mode of action of ibrutinib for CLL. YouTube. Available at: [Link]

  • A fresh look at covalent BTK inhibitor resistance. Blood. Available at: [Link]

  • The Mechanism of Action of Ibrutinib. Targeted Oncology. Available at: [Link]

Sources

Comparative

A Comprehensive Guide to Assessing the Therapeutic Index of Novel Small Molecules: A Case Study of N-(2-bromophenyl)-3,3-diphenylpropanamide

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from the bench to the clinic is fraught with challenges. A critical milestone in this journey is the determination o...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from the bench to the clinic is fraught with challenges. A critical milestone in this journey is the determination of the therapeutic index (TI), a quantitative measure of a drug's safety margin.[1][2][3] This guide provides a comprehensive, in-depth framework for assessing the therapeutic index of a novel small molecule, using the hypothetical anti-cancer agent, N-(2-bromophenyl)-3,3-diphenylpropanamide, as a case study. We will delve into the requisite experimental designs, from in vitro cytotoxicity and genotoxicity assays to in vivo efficacy and toxicity studies, providing not just the "how" but also the critical "why" behind each methodological choice.

The Therapeutic Index: A Cornerstone of Drug Safety

The therapeutic index is fundamentally a ratio that compares the dose of a drug that produces a therapeutic effect to the dose that causes toxicity.[1][4][5] It is most commonly expressed as the ratio of the toxic dose for 50% of the population (TD50) to the effective dose for 50% of the population (ED50).[1][4][5] A high therapeutic index is desirable, indicating a wide margin between the dose required for a therapeutic effect and the dose at which adverse effects occur.[1] Conversely, a narrow therapeutic index suggests that the effective and toxic doses are close, necessitating careful patient monitoring.[3]

For our subject compound, N-(2-bromophenyl)-3,3-diphenylpropanamide, which we will hypothesize as a novel inhibitor of a key kinase pathway in non-small cell lung cancer (NSCLC), a thorough assessment of its TI is paramount before it can be considered for further development.

Pre-clinical Assessment of Efficacy (ED50)

To determine the effective dose of N-(2-bromophenyl)-3,3-diphenylpropanamide, a multi-pronged approach is necessary, starting with in vitro assays and culminating in in vivo animal models.

The initial step is to assess the compound's potency against a panel of NSCLC cell lines. The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits 50% of the cancer cell growth, will be determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol: MTT Assay for IC50 Determination

  • Cell Seeding: Plate NSCLC cells (e.g., A549, H1299) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of N-(2-bromophenyl)-3,3-diphenylpropanamide in culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

The anti-tumor efficacy of N-(2-bromophenyl)-3,3-diphenylpropanamide will be evaluated in vivo using human tumor xenograft models in immunocompromised mice.[6][7][8] These models are crucial for determining the in vivo effective dose (ED50).[9]

Protocol: Non-Small Cell Lung Cancer Xenograft Model

  • Cell Implantation: Subcutaneously inject A549 human NSCLC cells into the flank of athymic nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into groups and begin treatment with N-(2-bromophenyl)-3,3-diphenylpropanamide at various doses, a vehicle control, and a positive control (e.g., a standard-of-care chemotherapy agent).

  • Monitoring: Measure tumor volume and mouse body weight regularly.

  • Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each dose and determine the ED50, the dose that causes 50% TGI.

G cluster_0 In Vitro Efficacy cluster_1 In Vivo Efficacy Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Solubilization Solubilization MTT Addition->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading IC50 Determination IC50 Determination Absorbance Reading->IC50 Determination ED50 Determination ED50 Determination IC50 Determination->ED50 Determination Informs Dosing Cell Implantation Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Randomization & Treatment Randomization & Treatment Tumor Growth->Randomization & Treatment Monitoring Monitoring Randomization & Treatment->Monitoring Endpoint Endpoint Monitoring->Endpoint Endpoint->ED50 Determination G cluster_0 In Vitro Toxicity cluster_1 In Vivo Toxicity Cytotoxicity Assays Cytotoxicity Assays CC50 CC50 Cytotoxicity Assays->CC50 TD50 Determination TD50 Determination CC50->TD50 Determination Genotoxicity (Ames Test) Genotoxicity (Ames Test) Mutagenic Potential Mutagenic Potential Genotoxicity (Ames Test)->Mutagenic Potential Mutagenic Potential->TD50 Determination Cardiotoxicity (hERG Assay) Cardiotoxicity (hERG Assay) Arrhythmia Risk Arrhythmia Risk Cardiotoxicity (hERG Assay)->Arrhythmia Risk Arrhythmia Risk->TD50 Determination Acute Toxicity Study Acute Toxicity Study LD50/MTD LD50/MTD Acute Toxicity Study->LD50/MTD LD50/MTD->TD50 Determination Repeated-Dose Study Repeated-Dose Study Target Organ Toxicity Target Organ Toxicity Repeated-Dose Study->Target Organ Toxicity Target Organ Toxicity->TD50 Determination

Figure 2: Workflow for determining the toxicity (TD50) of N-(2-bromophenyl)-3,3-diphenylpropanamide.

Calculation and Comparison of the Therapeutic Index

Once the ED50 and TD50 values are determined, the therapeutic index can be calculated:

TI = TD50 / ED50

The following table presents hypothetical data for N-(2-bromophenyl)-3,3-diphenylpropanamide and compares it with two standard-of-care NSCLC drugs, Cisplatin and Erlotinib.

CompoundED50 (mg/kg)TD50 (mg/kg)Therapeutic Index (TI)
N-(2-bromophenyl)-3,3-diphenylpropanamide 2525010
Cisplatin 362
Erlotinib 50>500>10

This hypothetical data suggests that N-(2-bromophenyl)-3,3-diphenylpropanamide has a wider therapeutic window than Cisplatin but may be comparable to or slightly less favorable than Erlotinib.

Conclusion

The assessment of the therapeutic index is a data-driven, multi-faceted process that is essential for the progression of any new chemical entity. This guide provides a robust framework for this assessment, using the hypothetical compound N-(2-bromophenyl)-3,3-diphenylpropanamide as a practical example. By systematically determining the effective and toxic doses through a combination of in vitro and in vivo studies, researchers can make informed decisions about the potential of a new drug candidate and its path forward in the drug development pipeline. The ultimate goal is to identify novel therapeutics with a favorable risk-benefit profile, ensuring both efficacy and patient safety.

References

  • Cheméo. (n.d.). Chemical Properties of Propanamide, N-(4-bromophenyl)-2,2,3,3,3-pentafluoro-. Retrieved from [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Therapeutic Index. Retrieved from [Link]

  • Cho, S. Y., et al. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 21(4), 237–242. Retrieved from [Link]

  • Stoddart, M. J. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Methods in Molecular Biology (Vol. 1951, pp. 1-6). Humana Press. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • Semantic Scholar. (2023, February 15). Asian Journal of Pharmaceutical Research and Development Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl). Retrieved from [Link]

  • Frontiers. (2025, February 25). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Retrieved from [Link]

  • Altasciences. (n.d.). SMALL MOLECULE SAFETY ASSESSMENT. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety. Retrieved from [Link]

  • Wikipedia. (n.d.). Therapeutic index. Retrieved from [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(13), 10834. Retrieved from [Link]

  • National Center for Biotechnology Information. (1984). Antitumor Efficacy of Seventeen Anticancer Drugs in Human Breast Cancer Xenograft (MX-1) Transplanted in Nude Mice. Gan To Kagaku Ryoho, 11(12), 2636-2643. Retrieved from [Link]

  • MDPI. (2020). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Polymers, 12(11), 2593. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2022, November 1). Understanding generic narrow therapeutic index drugs. Retrieved from [Link]

  • Deranged Physiology. (2023, December 18). Therapeutic index, ED50, TD50 and LD50. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). In Vivo Toxicity of Industrial Biocide Containing 2,2-Dibromo-3-nitrilopropionamide in Adult and Zebrafish Larvae. Toxics, 11(12), 992. Retrieved from [Link]

  • Pharmaron. (n.d.). GLP Toxicology Studies I Preclinical Toxicology Services. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Journal of Visualized Experiments, (146). Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2777. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). The Ames Test. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Retrieved from [Link]

  • Syngene. (n.d.). Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. Retrieved from [Link]

  • BuzzRx. (2024, September 24). Therapeutic Index: What It Is and Why It's Important. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

  • American Association for Cancer Research. (2006). Contributions of Human Tumor Xenografts to Anticancer Drug Development. Cancer Research, 66(7), 3451–3454. Retrieved from [Link]

  • StudySmarter. (2024, August 27). Therapeutic Index: Definition & Formula. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). hERG Serum Shift Assay. Retrieved from [Link]

  • Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]

  • Sartorius. (n.d.). Incucyte® Cytotoxicity Assays for Live-Cell Analysis. Retrieved from [Link]

  • Vivotecnia. (n.d.). General Toxicology Studies. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 245-250. Retrieved from [Link]

  • Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. Retrieved from [Link]

  • Xenometrix. (2018). Ames II Short Procedure. Retrieved from [Link]

  • Creative Biolabs. (n.d.). hERG Screening. Retrieved from [Link]

  • MDPI. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 26(11), 3183. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e]t[10][11]hiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Drug Design, Development and Therapy, 16, 3969–3982. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2578. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.